molecular formula C11H14N2S B1679900 Pyrantel CAS No. 15686-83-6

Pyrantel

カタログ番号: B1679900
CAS番号: 15686-83-6
分子量: 206.31 g/mol
InChIキー: YSAUAVHXTIETRK-AATRIKPKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrantel is a pyrimidine-derivative anthelmintic compound and a depolarizing neuromuscular blocking agent that serves as a critical tool in parasitology research . Its primary research value lies in studying its effect on nematode parasites, including roundworms (such as Ascaris lumbricoides and Toxocara species) and hookworms (including Ancylostoma duodenale and Necator americanus ) . The mechanism of action is characterized by its function as a cholinergic agonist on nicotinic acetylcholine receptors of the worm's somatic muscle . This binding causes a sustained depolarization and activation of nicotinic receptors, leading to persistent muscle contraction and spastic paralysis of the helminth . The paralyzed worms are subsequently expelled from the host's intestinal tract through normal peristalsis, allowing researchers to study the kinetics of parasite clearance . This compound is noted for its poor absorption from the gastrointestinal tract, which makes it particularly useful for studies focused on localized effects within the intestinal lumen . The majority of an administered dose (over 50%) is excreted unchanged in the feces, while less than 7% is recovered in urine as unchanged drug or metabolites . This pharmacokinetic profile is a key point of investigation in drug disposition studies. The compound is supplied with detailed analytical documentation to ensure reproducible results in your experimental models. This product is designated For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10/h2,4-6,9H,3,7-8H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAUAVHXTIETRK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN=C1/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023538
Record name Pyrantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

insoluble in water, TASTELESS; PRACTICALLY INSOL IN ALCOHOL OR WATER /PAMOATE/, Tastelss, yellow crystalline powder. Insol in water. /Pamoate/, Insoluble in water, slightly soluble in dimethylformamide, and soluble in dimethyl sulfoxide.
Record name Pyrantel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11156
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PYRANTEL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3252
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from methanol, Yellow, crystalline solid

CAS No.

15686-83-6
Record name Pyrantel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15686-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrantel [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrantel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11156
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyrantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrantel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.143
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRANTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QIH0N49E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PYRANTEL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3252
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

178-179 °C, White crystals from hot methanol; max absorption (water): 312 nm (log e= 4.27); MP: 148-150 °C /Tartrate/
Record name PYRANTEL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3252
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Technical Guide: Solubility Profile of Pyrantel Pamoate in Dimethyl Sulfoxide (DMSO) and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pyrantel pamoate, a widely used anthelmintic agent. Understanding the solubility of this compound in common solvents such as dimethyl sulfoxide (DMSO) and water is critical for a range of applications, from in vitro assay development to formulation and preclinical studies. This document compiles available quantitative data, outlines standard experimental protocols for solubility determination, and illustrates the compound's mechanism of action.

Solubility Data

This compound pamoate is a crystalline yellow powder characterized by its poor aqueous solubility and higher solubility in organic solvents like DMSO.[1][2] The compound's lipophilic nature presents challenges in dissolution for aqueous-based assays and oral formulations, making the selection of an appropriate solvent system crucial.

The reported solubility values for this compound pamoate in water and DMSO are summarized below. It is important to note the variability in reported DMSO solubility, which may be attributed to differences in experimental conditions such as temperature, purity of the compound, and equilibration time.

Table 1: Quantitative Solubility of this compound Pamoate

SolventSolubilityTemperatureSource
WaterPractically InsolubleNot Specified[1][2]
Water<0.1 g/100 mL (<1 mg/mL)19°C[2]
WaterInsolubleNot Specified[3][4][5]
Water~1000 mg/L (1 mg/mL)Not Specified[6]
DMSOSolubleNot Specified[2][7][8]
DMSO≥17.6 mg/mLNot Specified (with gentle warming)[4]
DMSO100 mg/mL (168.15 mM)25°C[5]
DMSO<0.1 g/100 mL (<1 mg/mL)Not Specified[6]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a generalized procedure for assessing this compound pamoate solubility.

2.1 Materials and Equipment:

  • This compound Pamoate (high purity)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Deionized Water

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

2.2 Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound pamoate to a series of glass vials containing a known volume of the selected solvent (DMSO or water). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved compound.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter compatible with the solvent.

  • Quantification: Analyze the concentration of the dissolved this compound pamoate in the filtrate. This is commonly achieved using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[9] A standard calibration curve must be prepared to accurately determine the concentration.

  • Calculation: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L).

The following diagram illustrates the general workflow for this experimental procedure.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Add Excess this compound Pamoate to Solvent B Seal Vials A->B C Agitate at Constant Temperature (24-72h) B->C D Centrifuge to Pellet Undissolved Solid C->D E Filter Supernatant D->E F Quantify Concentration (HPLC / UV-Vis) E->F

Figure 1: General workflow for solubility determination using the shake-flask method.

Mechanism of Action

For researchers utilizing this compound pamoate in biological assays, understanding its mechanism of action is paramount. This compound is a depolarizing neuromuscular blocking agent that targets parasitic nematodes.[10][11] Its mode of action involves the following steps:

  • Receptor Binding: this compound acts as an agonist, binding to nicotinic acetylcholine receptors (nAChRs) on the muscle cells of susceptible worms.[10][12]

  • Depolarization: This binding leads to a persistent activation of the nAChRs, causing an influx of ions and sustained depolarization of the muscle membrane.[10]

  • Spastic Paralysis: Unlike the natural neurotransmitter acetylcholine, this compound is not readily hydrolyzed by acetylcholinesterase.[10] This results in continuous muscle contraction, leading to spastic paralysis of the worm.[11]

  • Expulsion: The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled from the body through natural peristaltic action.[10][13]

The selective toxicity of this compound is due to the higher sensitivity of the helminth's neuromuscular junction to the drug compared to the host's.[8]

The diagram below outlines this pharmacological pathway.

G cluster_drug Pharmacological Action cluster_effect Physiological Effect This compound This compound Pamoate Receptor Nicotinic Acetylcholine Receptor (nAChR) on Worm Muscle Cell This compound->Receptor Binds as Agonist Depol Sustained Depolarization & Muscle Contraction Receptor->Depol Causes Paralysis Spastic Paralysis of Worm Depol->Paralysis Leads to Expel Expulsion from Host Paralysis->Expel Results in

Figure 2: Mechanism of action of this compound pamoate on parasitic nematodes.

References

The Discovery and Development of Pyrantel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of the discovery and history of pyrantel, a tetrahydropyrimidine anthelmintic. It details the initial screening programs that led to its identification, its synthesis, and the seminal studies that established its efficacy and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the foundational research behind this significant veterinary and human medicine.

Discovery and Historical Context

The discovery of this compound emerged from extensive anthelmintic screening programs initiated by Pfizer in the late 1950s.[1] These programs aimed to identify novel chemical entities with broad-spectrum activity against gastrointestinal nematodes. The research led to the identification of a new class of anthelmintics, the tetrahydropyrimidines.

This compound was first described in 1965 by researchers at Pfizer.[2] A key publication in Nature in 1966 by Austin et al. introduced this compound tartrate as a potent new anthelmintic effective against a range of infections in domestic animals.[3][4] Subsequent research, notably by J.W. McFarland and colleagues, further elucidated the structure-activity relationships of this compound and other cyclic amidines, culminating in a detailed paper in the Journal of Medicinal Chemistry in 1969.[1][5] This work established the trans-1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine tartrate (this compound tartrate) as a highly effective agent.[1]

The timeline below illustrates the key milestones in the discovery and development of this compound.

G Late 1950s Pfizer initiates in vivo anthelmintic screening programs 1965 This compound first described by Pfizer researchers Late 1950s->1965 1966 Austin et al. publish on the efficacy of this compound tartrate in 'Nature' 1965->1966 1969 McFarland et al. publish detailed chemistry and structure-activity relationships 1966->1969 1970s This compound gains widespread use in veterinary and human medicine 1969->1970s

Caption: A timeline of the key events in the discovery and early development of this compound.

Chemical Synthesis

The synthesis of this compound involves the condensation of 2-thiophenealdehyde with 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine. The following protocol is based on the methods described in early publications and patents.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Thiophenealdehyde

  • 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

  • Methyl formate

  • Citric acid

  • Isopropanol

Procedure:

  • A solution of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (23.5 moles) in methyl formate (33.0 moles) is prepared.

  • 2-Thiophenealdehyde (20.0 moles) is added to the stirred solution over a period of approximately 18 minutes, maintaining the internal temperature at 30°C.

  • The reaction mixture is stirred for 18 hours at room temperature.

  • The resulting mixture is then added to a well-stirred solution of citric acid (11 moles) in isopropanol (30 L) at 58°C over 1.3 hours to precipitate the citrate salt of this compound.[6]

Mechanism of Action

This compound exerts its anthelmintic effect by acting as a specific and potent agonist at the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[7] This action is distinct from that of piperazine, which is a hyperpolarizing neuromuscular blocking agent.[8]

The binding of this compound to these receptors leads to a persistent depolarization of the muscle cell membrane, causing a rapid and sustained contraction (spastic paralysis) of the worm.[8][9] This paralysis results in the worm losing its grip on the intestinal wall of the host, after which it is expelled by normal peristalsis.[2] Electrophysiological studies on isolated muscle cells of Ascaris suum have demonstrated that this compound causes depolarization and an increased frequency of spike discharges, which is accompanied by a rise in muscle tension.[8]

The signaling pathway for this compound's mechanism of action is illustrated below.

G cluster_host Host Intestine cluster_parasite Nematode Muscle Cell This compound This compound nAChR Nicotinic Acetylcholine Receptor This compound->nAChR Binds to Depolarization Persistent Depolarization nAChR->Depolarization Activates Paralysis Spastic Paralysis Depolarization->Paralysis

Caption: Signaling pathway of this compound's mechanism of action on nematode muscle cells.

Preclinical Efficacy Studies

The initial evaluation of this compound's anthelmintic activity was conducted through in vivo screening in mice and subsequent efficacy trials in larger domestic animals.

Experimental Protocol: In Vivo Anthelmintic Screening in Mice (General Method, c. 1960s)
  • Infection: Laboratory mice are orally infected with a standardized dose of infective eggs or larvae of the target nematode species (e.g., Nematospiroides dubius, Syphacia obvelata).

  • Treatment: After a pre-patent period to allow the infection to establish, the mice are treated with the test compound, administered orally via gavage or mixed in the feed.

  • Evaluation: Several days post-treatment, the mice are euthanized, and the gastrointestinal tracts are examined to determine the number of surviving adult worms. The efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to an untreated control group.

A generalized workflow for such an experiment is depicted below.

G Infection Infection of mice with nematode larvae Treatment Oral administration of this compound Infection->Treatment Evaluation Necropsy and worm burden count Treatment->Evaluation Data_Analysis Calculation of percent efficacy Evaluation->Data_Analysis

Caption: A simplified workflow for an in vivo anthelmintic efficacy screen in mice.

Quantitative Efficacy Data

The following tables summarize the quantitative data from early efficacy studies of this compound in both veterinary and human medicine.

Table 1: Efficacy of this compound Tartrate in Sheep (Naturally Acquired Infections)
Parasite SpeciesDose (mg/kg)Efficacy (%)
Haemonchus contortus25>95
Ostertagia circumcincta25>95
Trichostrongylus axei25>95
Nematodirus spp.25>90
Cooperia curticei25>95

Data adapted from early veterinary trials.

Table 2: Efficacy of this compound Tartrate in Chickens (Ascaridia galli infection)
Dose (mg/kg)Days Post-Infection at TreatmentEfficacy (%)
152099.63
1530100
1540100
2520100
2530100
254099.63

Data from studies on the anthelmintic activity of this compound tartrate against Ascaridia galli in fowls.[10]

Table 3: Efficacy of this compound Pamoate in Humans (Single Dose)
Parasite SpeciesDose (mg/kg)Cure Rate (%)
Ascaris lumbricoides10100
Enterobius vermicularis1084.6

Data from early clinical trials with this compound pamoate in intestinal parasitoses.[4]

Conclusion

The discovery of this compound was a significant advancement in anthelmintic chemotherapy, stemming from systematic in vivo screening programs and detailed chemical synthesis and structure-activity relationship studies. Its unique mechanism of action as a depolarizing neuromuscular blocking agent provided a novel and effective means of controlling a wide range of important gastrointestinal nematodes in both animals and humans. The foundational research conducted in the 1960s and 1970s established this compound as a safe and efficacious anthelmintic, and it remains an important therapeutic agent to this day.

References

A Comparative Analysis of Pyrantel Tartrate and Pyrantel Pamoate Salt Forms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide offers a comprehensive comparison of pyrantel tartrate and this compound pamoate, two salt forms of the widely used anthelmintic agent, this compound. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical differences in their physicochemical properties, pharmacokinetics, and clinical efficacy, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction: The Significance of Salt Selection in Anthelmintic Therapy

This compound is a tetrahydropyrimidine-class anthelmintic effective against a broad spectrum of gastrointestinal nematodes. Its mechanism of action involves the stimulation of nicotinic acetylcholine receptors in parasitic worms, leading to spastic paralysis and subsequent expulsion from the host's gastrointestinal tract.[1][2] The choice of the salt form—tartrate or pamoate—profoundly influences the drug's physicochemical properties, which in turn dictates its pharmacokinetic profile and, consequently, its clinical application and efficacy. This guide provides a detailed examination of these differences to inform research and development in anthelmintic therapies.

Physicochemical Properties: The Foundation of a Salt's Behavior

The fundamental distinctions between this compound tartrate and this compound pamoate originate from their differing salt moieties. These differences in chemical structure directly impact their molecular weight and solubility, which are critical determinants of their absorption in the gastrointestinal tract.

PropertyThis compound TartrateThis compound PamoateReference(s)
Molecular Formula C11H14N2S·C4H6O6C11H14N2S·C23H16O6[3]
Molecular Weight ( g/mol ) 356.39594.68[3]
Appearance White crystalsYellow to tan solid[3]
Solubility in Water SolublePractically insoluble[3][4][5]
Solubility in Other Solvents -Soluble in dimethyl sulfoxide; slightly soluble in dimethylformamide; practically insoluble in methanol.[3]

Table 1: Comparative Physicochemical Properties of this compound Tartrate and this compound Pamoate.

Pharmacokinetics: A Tale of Two Absorption Profiles

The disparity in aqueous solubility between the two salts leads to markedly different pharmacokinetic behaviors following oral administration. This compound tartrate, being more soluble, is more readily absorbed from the gastrointestinal tract, resulting in higher systemic bioavailability.[4] Conversely, the poor solubility of this compound pamoate limits its absorption, leading to higher concentrations within the gastrointestinal lumen.[4][5]

ParameterThis compound Tartrate/Citrate*This compound PamoateSpeciesReference(s)
Bioavailability (F) ~41%~16%Pigs[6]
Peak Plasma Concentration (Cmax) -0.11 µg/mLCats[5][7]
Time to Peak Plasma Concentration (Tmax) -1.91 hCats[5][7]
Terminal Half-Life (t½) -1.36 hCats[5][7]
Elimination Primarily in urinePrimarily in fecesGeneral[3]

Note: Data for this compound citrate is used as a proxy for the more soluble salt form in this table, as reported in the cited literature for pigs.

Table 2: Comparative Pharmacokinetic Parameters of this compound Tartrate and this compound Pamoate in Various Species.

The logical relationship between the salt form, its properties, and its ultimate effect is visualized in the following diagram.

G cluster_tartrate This compound Tartrate cluster_pamoate This compound Pamoate Tartrate Tartrate Salt Form Soluble High Aqueous Solubility Tartrate->Soluble Absorbed High GI Absorption Soluble->Absorbed Systemic Higher Systemic Bioavailability Absorbed->Systemic Urine Primarily Excreted in Urine Systemic->Urine Pamoate Pamoate Salt Form Insoluble Low Aqueous Solubility Pamoate->Insoluble PoorlyAbsorbed Poor GI Absorption Insoluble->PoorlyAbsorbed Local Higher Concentration in GI Lumen PoorlyAbsorbed->Local Feces Primarily Excreted in Feces Local->Feces

Physicochemical properties dictate pharmacokinetic outcomes.

Comparative Efficacy: Targeting the Parasite

The differing pharmacokinetic profiles of this compound tartrate and this compound pamoate make them suitable for different therapeutic strategies. The high luminal concentration of this compound pamoate renders it highly effective against parasites residing in the gastrointestinal tract.[4] The systemic availability of this compound tartrate suggests its utility in continuous deworming programs where a sustained low-level presence of the drug is desired.[2]

A study in horses demonstrated that daily administration of this compound tartrate was more effective in eliminating tapeworm eggs over a 26-week period compared to this compound pamoate administered at 8-week intervals.[1] By week 4, horses treated with this compound tartrate had a tapeworm egg count of zero, whereas horses treated with this compound pamoate continued to shed eggs for up to 10 weeks.[1]

Treatment GroupDosing RegimenTime to Zero Tapeworm Egg CountReference(s)
This compound Tartrate 2.6 mg/kg daily4 weeks[1]
This compound Pamoate 19.8 mg/kg every 8 weeks>10 weeks[1]

Table 3: Efficacy of this compound Tartrate vs. This compound Pamoate Against Equine Tapeworms.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on the descriptions available in the cited literature.

Pharmacokinetic Analysis of this compound Salts in Swine

This protocol is based on the study by Bjørn et al. (1996), which compared the pharmacokinetics of this compound citrate and pamoate in pigs.[6]

Objective: To determine the pharmacokinetic disposition of this compound after intravenous and oral administration of different salt forms.

Animals: Clinically healthy pigs.

Drug Administration:

  • Intravenous (IV): A single dose of this compound (as a soluble salt) is administered intravenously to establish a baseline for clearance and volume of distribution.

  • Oral (PO):

    • This compound citrate: Administered orally as a solution or in feed.

    • This compound pamoate: Administered orally as a suspension or in feed.

Blood Sampling:

  • Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.

  • Collect blood in heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -20°C until analysis.

Analytical Method (HPLC):

  • Sample Preparation: Plasma samples are subjected to a protein precipitation and liquid-liquid extraction procedure to isolate the this compound.

  • Chromatography:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., ammonium acetate) is used for elution.

    • Detection: UV detection at a wavelength specific for this compound (e.g., 317 nm).

  • Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak areas to a standard curve of known this compound concentrations.

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Fecal Egg Count Reduction Test (FECRT) for Efficacy in Horses

This protocol is a generalized procedure for conducting a Fecal Egg Count Reduction Test, based on standard veterinary parasitology practices and the study comparing this compound salts for equine tapeworm control.[1][6]

Objective: To evaluate the efficacy of an anthelmintic by measuring the reduction in fecal egg counts post-treatment.

Animals: Horses with naturally acquired parasitic infections.

Procedure:

  • Pre-treatment Sampling (Day 0): Collect a fresh fecal sample from each horse.

  • Drug Administration: Administer the specified dose of this compound tartrate or this compound pamoate.

  • Post-treatment Sampling (Day 14): Collect a second fecal sample from each horse 14 days after treatment.

  • Fecal Egg Count:

    • Use a standardized technique, such as the McMaster or Wisconsin sugar flotation method, to count the number of parasite eggs per gram (EPG) of feces for both pre- and post-treatment samples.

  • Calculation of Percent Reduction:

    • The percentage reduction in fecal egg count for each horse is calculated using the following formula: % Reduction = [(Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG] x 100

    • The mean percent reduction for the treatment group is then calculated.

The workflow for a typical Fecal Egg Count Reduction Test is illustrated below.

G Start Day 0: Pre-Treatment CollectFeces1 Collect Fecal Sample Start->CollectFeces1 AdministerDrug Administer Anthelmintic CollectFeces1->AdministerDrug LabAnalysis Fecal Egg Count (EPG) CollectFeces1->LabAnalysis Wait 14-Day Interval AdministerDrug->Wait Day14 Day 14: Post-Treatment Wait->Day14 CollectFeces2 Collect Fecal Sample Day14->CollectFeces2 CollectFeces2->LabAnalysis Calculate Calculate % Reduction LabAnalysis->Calculate Result Efficacy Determination Calculate->Result

Workflow for the Fecal Egg Count Reduction Test.

Conclusion: Tailoring the Salt Form to the Therapeutic Goal

The selection between this compound tartrate and this compound pamoate is a critical decision in the development of anthelmintic formulations. This compound pamoate, with its poor solubility and low systemic absorption, is the preferred choice for treating infections with adult parasites residing in the gastrointestinal tract. In contrast, the more soluble and systemically available this compound tartrate is better suited for continuous administration programs aimed at preventing the establishment of parasitic infections. A thorough understanding of the distinct physicochemical and pharmacokinetic properties of these two salt forms is paramount for optimizing anthelmintic therapy and developing novel drug delivery strategies.

References

Pyrantel's Electrophysiological Impact on Nematode Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrantel is a widely utilized anthelmintic drug effective against a range of intestinal nematodes, including pinworms (Enterobius vermicularis) and roundworms (Ascaris lumbricoides)[1]. Its primary mechanism of action involves the disruption of neuromuscular transmission in susceptible parasites, leading to paralysis and subsequent expulsion from the host's gastrointestinal tract[1][2]. This technical guide provides an in-depth analysis of the basic electrophysiological effects of this compound on nematode neurons and muscle cells, focusing on its interaction with nicotinic acetylcholine receptors (nAChRs).

Core Electrophysiological Effects: A Depolarizing Neuromuscular Blockade

This compound functions as a potent agonist of nematode nAChRs, which are ligand-gated ion channels crucial for mediating excitatory neurotransmission at the neuromuscular junction[2][3][4]. Unlike the host's neurotransmitter, acetylcholine (ACh), which is rapidly hydrolyzed by acetylcholinesterase, this compound is resistant to this enzymatic degradation. This resistance leads to a sustained activation of nAChRs.

The binding of this compound to these receptors induces a prolonged influx of cations, primarily sodium and calcium, into the nematode muscle cells. This influx results in a sustained depolarization of the muscle membrane, a state from which the cell cannot readily repolarize[5]. The persistent depolarization leads to a state of spastic paralysis, where the nematode's muscles are locked in a state of continuous contraction[2][6]. This paralysis prevents the worm from maintaining its position within the host's gut, leading to its expulsion[2].

Quantitative Data Summary

The following tables summarize the quantitative electrophysiological data from studies on the effects of this compound and related compounds on nematode nAChRs.

Table 1: Single-Channel Properties of Nicotinic Acetylcholine Receptors in Oesophagostomum dentatum Muscle (this compound-Resistant Isolate) with 30 µM Levamisole as Agonist [7]

ParameterValue
Single-Channel Conductance (at -50 mV)36.2 ± 1.4 pS
Mean Open-Time (τ)1.45 ± 0.14 ms
Mean Probability of Opening (Po)0.004 ± 0.002

Note: This study on a this compound-resistant isolate showed a reduced percentage of active patches and a lower probability of channel opening compared to anthelmintic-sensitive worms, suggesting that resistance involves a modification of the target receptor's properties.[7]

Table 2: General Electrophysiological Properties of Ascaris suum Somatic Muscle Cells [8][9]

ParameterValue
Resting Membrane Potential-25 to -40 mV
Input Conductance1–3 µS
Acetylcholine-Activated Channel Conductance~22 pS (main state)
Reversal Potential for Acetylcholine-Induced Current~0 mV

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action at the Neuromuscular Junction

The following diagram illustrates the signaling pathway of this compound at the nematode neuromuscular junction, leading to spastic paralysis.

Pyrantel_Mechanism cluster_NMJ Nematode Neuromuscular Junction This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds and Activates IonInflux Na+/Ca2+ Influx nAChR->IonInflux Opens Channel MuscleCell Muscle Cell Membrane Depolarization Sustained Depolarization IonInflux->Depolarization Causes Paralysis Spastic Paralysis Depolarization->Paralysis Leads to

Caption: this compound binds to and activates nAChRs, causing ion influx, sustained depolarization, and spastic paralysis.

General Experimental Workflow for Nematode Electrophysiology

This diagram outlines a typical workflow for studying the effects of compounds like this compound on nematode ion channels.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Nematode Obtain Live Nematode (e.g., Ascaris suum) Dissection Dissect to Expose Muscle Cells Nematode->Dissection Mount Mount Preparation in Recording Chamber Dissection->Mount Electrodes Position Microelectrodes Mount->Electrodes RecordBaseline Record Baseline Electrical Activity Electrodes->RecordBaseline Applythis compound Bath-apply this compound RecordBaseline->Applythis compound RecordEffect Record Changes in Membrane Potential/Current Applythis compound->RecordEffect AnalyzeData Analyze Data (e.g., Conductance, Po) RecordEffect->AnalyzeData Conclusion Draw Conclusions AnalyzeData->Conclusion

References

pyrantel's classification as a depolarizing neuromuscular blocking agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrantel is a widely utilized anthelmintic drug, classified as a depolarizing neuromuscular blocking agent. Its primary mechanism of action involves the activation of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to a persistent depolarization of the muscle cell membrane. This sustained depolarization results in spastic paralysis, causing the helminth to lose its grip on the intestinal wall and be expelled from the host's body. This technical guide provides a comprehensive overview of the classification, mechanism of action, and pharmacological properties of this compound, with a focus on its effects at the neuromuscular junction of parasitic nematodes. It includes a compilation of quantitative data on its efficacy, details of key experimental protocols used in its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Parasitic helminth infections remain a significant global health concern, affecting a substantial portion of the world's population, as well as livestock and companion animals. The development of effective and selective anthelmintic agents is crucial for the control of these infections. This compound, first described in the 1960s, has been a mainstay in the treatment of various intestinal nematode infections due to its high efficacy and favorable safety profile in the host.[1] This is largely attributed to its selective action on parasite nAChRs over those of their mammalian hosts.[2][3] This guide delves into the technical details of this compound's function as a depolarizing neuromuscular blocking agent, providing researchers and drug development professionals with a thorough understanding of its core pharmacology.

Classification as a Depolarizing Neuromuscular Blocking Agent

Neuromuscular blocking agents are compounds that interfere with the transmission of nerve impulses to muscles, leading to muscle paralysis. They are broadly categorized into two groups: non-depolarizing and depolarizing agents.

  • Non-depolarizing agents act as competitive antagonists at the nAChR, preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh), and thereby inhibiting muscle contraction.

  • Depolarizing agents , in contrast, act as agonists at the nAChR, mimicking the action of ACh.[4] However, unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase, depolarizing agents are resistant to enzymatic degradation. This leads to a prolonged activation of the receptor, causing a persistent depolarization of the motor endplate.[4] This sustained depolarization initially causes muscle fasciculations, followed by a state of flaccid paralysis due to the inactivation of voltage-gated sodium channels and desensitization of the nAChRs.

This compound's pharmacological profile firmly places it in the category of a depolarizing neuromuscular blocking agent, particularly in its action against nematodes.[2][5] It acts as a potent agonist at nematode nAChRs, inducing a state of spastic paralysis.[3][6]

Mechanism of Action at the Nicotinic Acetylcholine Receptor

The primary molecular target of this compound is the nAChR, a ligand-gated ion channel crucial for neuromuscular transmission in nematodes.

Agonist Activity at Nematode nAChRs

This compound selectively binds to and activates nAChRs on the somatic muscle cells of susceptible nematodes.[5][7] This binding mimics the effect of acetylcholine, causing the ion channel to open and allowing an influx of cations, primarily Na+ and Ca2+. The influx of positive ions leads to the depolarization of the muscle cell membrane.[2]

Sustained Depolarization and Spastic Paralysis

Due to its resistance to degradation by acetylcholinesterase, this compound's presence in the synaptic cleft is prolonged compared to acetylcholine. This results in a sustained activation of the nAChRs and a persistent depolarization of the muscle membrane.[2] This constant state of excitation leads to muscle hypercontractility and spastic paralysis, rendering the worm unable to maintain its position in the host's gastrointestinal tract.[3][6] The paralyzed worms are then expelled by the normal peristaltic action of the host's gut.

Selectivity for Nematode nAChRs

The therapeutic success of this compound lies in its selective toxicity towards parasites. While it can interact with mammalian nAChRs, it does so with significantly lower efficacy.[8][9] Studies have shown that this compound acts as a low-efficacy partial agonist and an open-channel blocker at mammalian muscle nAChRs.[8] This means that while it can bind to and activate the receptor, the resulting ion flow is much less than that induced by acetylcholine, and at higher concentrations, it can physically obstruct the open channel, further reducing ion flow. This differential activity is a key factor in its favorable safety profile in mammalian hosts.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified in various studies against a range of nematode species and nAChR subtypes. The following tables summarize key quantitative data.

ParameterSpeciesPreparationValueReference
EC50 Ascaris suumMuscle Contraction~10 µM[10]
pEC50 Ascaris suum-7.24[11]
IC50 Necator americanusThird-stage larvae2.0 mg/mL[11]
IC50 Necator americanusAdult7.6 mg/mL[11]
Apparent Dissociation Constant (Kd) Mammalian muscle AChRSingle-channel recording8 µM[8]

Table 1: Potency and Efficacy of this compound

DrugSpeciesEfficacy MetricValueReference
This compound Ascaris lumbricoidesCure Rate92-100%[12]
This compound Ancylostoma ceylanicumWorm Burden Reduction87.2%[11]
This compound Necator americanusCure Rate26.8%[12]
Levamisole Necator americanusCure Rate52.4%[12]
Mebendazole Necator americanusCure Rate48.7%[12]

Table 2: Comparative Efficacy of this compound and Other Anthelmintics

Experimental Protocols

The characterization of this compound's neuromuscular blocking activity relies on a variety of specialized experimental techniques. Detailed methodologies for key experiments are outlined below.

Nematode Muscle Contraction Assay

This assay directly measures the physiological effect of this compound on nematode muscle function.

Protocol:

  • Preparation of Muscle Strips: Isolate somatic muscle flaps from adult nematodes (e.g., Ascaris suum).

  • Mounting: Mount the muscle strips in an organ bath containing a physiological saline solution maintained at a constant temperature and aerated.

  • Transducer Connection: Attach one end of the muscle strip to a fixed point and the other to an isometric force transducer to record muscle contractions.

  • Equilibration: Allow the muscle preparation to equilibrate for a set period until a stable baseline tension is achieved.

  • Drug Application: Add this compound at various concentrations to the organ bath in a cumulative or non-cumulative manner.

  • Data Recording: Record the changes in muscle tension in response to each concentration of this compound.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal contraction.

Single-Channel Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through individual nAChR channels in response to this compound.

Protocol:

  • Cell Preparation: Prepare primary cultures of nematode muscle cells or use a heterologous expression system (e.g., Xenopus oocytes or mammalian cell lines) expressing the nematode nAChR of interest.

  • Pipette Preparation: Fabricate glass micropipettes with a tip diameter of approximately 1 µm and fill with a solution containing this compound at a known concentration.

  • Seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the membrane.

  • Recording Configuration: Record in the cell-attached or excised-patch configuration.

  • Voltage Clamp: Clamp the membrane potential at a desired holding potential (e.g., -70 mV).

  • Data Acquisition: Record the single-channel currents that flow through the nAChR channels in response to this compound.

  • Data Analysis: Analyze the recorded currents to determine the single-channel conductance, open probability, and mean open time.

Membrane Potential Measurement

This method assesses the change in the electrical potential across the nematode muscle cell membrane upon exposure to this compound.

Protocol:

  • Preparation: Dissect a nematode to expose the somatic muscle cells.

  • Microelectrode Impalement: Carefully impale a muscle cell with a sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl).

  • Resting Membrane Potential Recording: Record the stable resting membrane potential of the cell.

  • Drug Perfusion: Perfuse the preparation with a saline solution containing this compound at a specific concentration.

  • Membrane Potential Change Recording: Continuously record the membrane potential to observe any depolarization caused by this compound.

  • Washout: Perfuse the preparation with drug-free saline to observe the reversibility of the effect.

Visualizations

Signaling Pathway of this compound at the Nematode Neuromuscular Junction

Pyrantel_Signaling_Pathway cluster_synapse Neuromuscular Junction This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds and Activates IonInflux Na+ / Ca2+ Influx nAChR->IonInflux Opens Channel MuscleCell Nematode Muscle Cell Depolarization Sustained Membrane Depolarization IonInflux->Depolarization Contraction Muscle Hypercontraction Depolarization->Contraction Paralysis Spastic Paralysis Contraction->Paralysis

Caption: Signaling pathway of this compound at the nematode neuromuscular junction.

Experimental Workflow for Assessing this compound's Neuromuscular Blocking Activity

Pyrantel_Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis and Interpretation Start Start: Hypothesis (this compound is a depolarizing neuromuscular blocker) Muscle_Assay Nematode Muscle Contraction Assay Start->Muscle_Assay Electrophysiology Electrophysiological Recordings Start->Electrophysiology EC50_Analysis Determine EC50 (Potency) Muscle_Assay->EC50_Analysis Patch_Clamp Single-Channel Patch-Clamp Electrophysiology->Patch_Clamp Membrane_Potential Membrane Potential Measurement Electrophysiology->Membrane_Potential Channel_Properties Analyze Channel Conductance, Open Probability, and Open Time Patch_Clamp->Channel_Properties Depolarization_Analysis Quantify Membrane Depolarization Membrane_Potential->Depolarization_Analysis Conclusion Conclusion: Confirmation of Depolarizing Neuromuscular Blockade EC50_Analysis->Conclusion Channel_Properties->Conclusion Depolarization_Analysis->Conclusion

Caption: Experimental workflow for characterizing this compound's activity.

Conclusion

This compound's classification as a depolarizing neuromuscular blocking agent is well-established, with a clear mechanism of action centered on the agonistic activation of nematode nicotinic acetylcholine receptors. The resulting sustained depolarization and spastic paralysis provide an effective means of eliminating parasitic worms. The selectivity of this compound for nematode nAChRs over their mammalian counterparts is a critical aspect of its therapeutic value. The quantitative data and experimental protocols detailed in this guide offer a comprehensive resource for researchers and professionals in the field of anthelmintic drug development, facilitating a deeper understanding of this essential medication and providing a foundation for future research and the development of novel anti-parasitic agents.

References

Methodological & Application

Application Notes and Protocols for Preparing Pyrantel Pamoate Stock Solutions in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrantel pamoate is a widely utilized anthelmintic agent in both veterinary and human medicine for treating infections caused by various intestinal nematodes. In the laboratory, it serves as a valuable tool for in vitro and in vivo studies of anthelmintic resistance, drug efficacy, and mechanism of action. Accurate and consistent preparation of this compound pamoate stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound pamoate stock solutions for research purposes.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of this compound pamoate stock solutions.

ParameterValueSource(s)
Molecular Weight 594.69 g/mol [1][2][3]
Appearance Light yellow to yellow crystalline powder[4][5]
Solubility
   Dimethyl Sulfoxide (DMSO)Soluble; up to 100 mg/mL[1][2][3][5]
   N,N-dimethylformamideSparingly soluble[4]
   MethanolVery slightly soluble/Practically insoluble[4][5]
   EthanolPractically insoluble[2][4]
   WaterPractically insoluble[2][4][5]
Recommended Solvent Dimethyl Sulfoxide (DMSO)[1][2][3][5]
Typical Stock Concentration 10 mM to 100 mM in DMSO[2][3]
Storage of Powder Room temperature, in a dry, well-ventilated area, protected from light[5][6][7]
Storage of Stock Solution -20°C for up to 1 month; -80°C for up to 1 year (aliquoted to avoid freeze-thaw cycles)[1]

Experimental Protocols

Materials and Equipment
  • This compound pamoate powder (analytical grade)

  • Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Sterile, microcentrifuge tubes (e.g., 1.5 mL)

  • Analytical balance

  • Vortex mixer

  • Water bath or warming block (optional)

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves[8]

Safety Precautions
  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[8][9]

  • Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[8][10]

  • Do not eat, drink, or smoke while handling the chemical.[9][10]

  • Consult the Safety Data Sheet (SDS) for complete handling and safety information.[8][9][10][11][12]

Preparation of a 100 mM this compound Pamoate Stock Solution in DMSO

This protocol describes the preparation of 10 mL of a 100 mM this compound pamoate stock solution. Adjust volumes as needed for your specific experimental requirements.

3.1. Calculations:

  • Molecular Weight (MW) of this compound Pamoate: 594.69 g/mol

  • Desired Concentration (C): 100 mM = 0.1 mol/L

  • Desired Volume (V): 10 mL = 0.01 L

Calculate the mass (m) of this compound pamoate required:

m = C * V * MW m = 0.1 mol/L * 0.01 L * 594.69 g/mol m = 0.0059469 g = 59.47 mg

3.2. Step-by-Step Procedure:

  • Weighing: Accurately weigh 59.47 mg of this compound pamoate powder using an analytical balance and transfer it to a 15 mL sterile conical tube.

  • Solvent Addition: Add 10 mL of anhydrous DMSO to the conical tube containing the this compound pamoate powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes to dissolve the powder. Gentle warming in a water bath (up to 60°C) can aid in dissolution if necessary.[3] Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

  • Aliquoting: Once fully dissolved, dispense the stock solution into sterile, amber-colored microcentrifuge tubes in volumes appropriate for your experiments (e.g., 100 µL or 500 µL). Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound.[1]

  • Labeling: Clearly label each aliquot with the name of the compound ("this compound Pamoate"), the concentration (100 mM), the solvent (DMSO), and the date of preparation.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

Preparation of Working Solutions

Prepare working solutions by diluting the 100 mM stock solution in the appropriate cell culture medium or buffer immediately before use. Note that high concentrations of DMSO can be toxic to cells, so ensure the final concentration of DMSO in your assay is at a non-toxic level (typically <0.5%).

Visualizations

Experimental Workflow

G Workflow for this compound Pamoate Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A 1. Calculate Required Mass of this compound Pamoate B 2. Weigh this compound Pamoate Powder A->B Mass Calculation C 3. Add Anhydrous DMSO B->C Transfer Powder D 4. Vortex Thoroughly (Warm if Necessary) C->D Add Solvent E 5. Ensure Complete Dissolution D->E Check for Clarity F 6. Aliquot into Sterile Tubes E->F Dispense Solution G 7. Label Aliquots Clearly F->G Proper Identification H 8. Store at -20°C or -80°C G->H Preserve Stability

Caption: Workflow for this compound Pamoate Stock Solution Preparation.

References

Application Notes and Protocols for Spectrophotometric Determination of Pyrantel Pamoate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrantel pamoate, an effective anthelmintic agent, requires accurate and reliable quantification in its pharmaceutical formulations to ensure dosage accuracy and therapeutic efficacy. Spectrophotometry offers a simple, cost-effective, and readily available analytical approach for this purpose. This document provides detailed application notes and protocols for various spectrophotometric methods for the determination of this compound pamoate, including direct UV spectrophotometry and several colorimetric techniques. The methodologies are validated and suitable for routine quality control analysis of this compound pamoate in bulk and dosage forms.

I. Direct UV Spectrophotometric Method

This method is based on the measurement of the ultraviolet absorbance of this compound pamoate in a suitable solvent. The absorption maximum of this compound is reported to be around 314 nm.[1] Another method utilizes the Area Under Curve (AUC) of the UV spectrum between 231 to 241 nm for quantification.[2]

Quantitative Data Summary
ParameterValueReference
Wavelength (λmax)314 nm[1]
Wavelength Range (AUC)231 - 241 nm[2]
Linearity Range (AUC)1.5 - 3.5 µg/mL[2]
Correlation Coefficient (r²) (AUC)0.999[2]
Limit of Detection (LOD) (AUC)0.017 µg/mL[2]
Limit of Quantitation (LOQ) (AUC)0.054 µg/mL[2]
Recovery (AUC)99.94%[2]
Experimental Protocol

1. Materials and Reagents:

  • This compound Pamoate reference standard

  • Methanol, HPLC grade[3]

  • Sample of this compound pamoate formulation (tablets or suspension)

  • UV-Vis Spectrophotometer

2. Preparation of Standard Stock Solution:

  • Accurately weigh about 50 mg of this compound pamoate reference standard and transfer it to a 100 mL volumetric flask.[3]

  • Dissolve in 50 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.[3]

  • Make up the volume to 100 mL with methanol to obtain a stock solution of 500 µg/mL.[3]

  • From this stock solution, prepare a working standard solution of 5 µg/mL by appropriate dilution with the mobile phase.[3]

3. Preparation of Sample Solution:

  • For Tablets: Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 50 mg of this compound pamoate into a 100 mL volumetric flask. Add about 50 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol. Filter the solution through a suitable filter paper. Dilute the filtrate appropriately to obtain a final concentration within the linearity range.

  • For Suspension: Shake the suspension well. Transfer a volume of the suspension equivalent to 50 mg of this compound pamoate into a 100 mL volumetric flask. Add about 50 mL of methanol and sonicate for 15 minutes to ensure complete extraction. Make up the volume with methanol. Filter the solution and dilute the filtrate to a suitable concentration.

4. Spectrophotometric Measurement:

  • Scan the working standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 286 nm or 314 nm.[1][3]

  • Alternatively, for the AUC method, measure the area under the curve between 231 and 241 nm.[2]

  • Measure the absorbance or AUC of the sample solutions at the selected wavelength or wavelength range against a methanol blank.

  • Calculate the concentration of this compound pamoate in the sample using a calibration curve or by direct comparison with the standard.

Experimental Workflow Diagram

UV_Spectrophotometry_Workflow cluster_prep Solution Preparation cluster_analysis Analysis Standard_Prep Prepare Standard Stock Solution Working_Standard Prepare Working Standard Solution Standard_Prep->Working_Standard Scan Scan Standard (200-400 nm) Determine λmax or AUC range Working_Standard->Scan Sample_Prep Prepare Sample Solution (Tablet/Suspension) Final_Sample Prepare Final Sample Solution Sample_Prep->Final_Sample Measure Measure Absorbance/AUC of Standard and Samples Final_Sample->Measure Scan->Measure Calculate Calculate this compound Pamoate Concentration Measure->Calculate

Caption: Workflow for Direct UV Spectrophotometric Analysis.

II. Colorimetric Method based on Reaction with Ferric Chloride

This method involves the reduction of ferric (III) chloride by this compound pamoate. The resulting ferrous (II) ions are then complexed with a suitable ligand such as 1,10-phenanthroline, 2,2'-bipyridyl, or ferricyanide to produce a colored complex, which is then measured spectrophotometrically.

Quantitative Data Summary
ParameterMethod A (Ferricyanide)Method B (1,10-Phenanthroline)Method C (2,2'-Bipyridyl)Reference
λmax750 nm520 nm530 nm
Linearity Range (µg/mL)3.0 - 351.0 - 302.0 - 35
Molar Absorptivity (L mol⁻¹ cm⁻¹)1.38 x 10⁴2.06 x 10⁴1.23 x 10⁴
LOD (µg/mL)0.210.080.15
LOQ (µg/mL)0.640.240.45
Relative Error (%)≤ 3.0≤ 3.0≤ 3.0
Relative Standard Deviation (%)≤ 1.98≤ 1.98≤ 1.98
Experimental Protocol

1. Materials and Reagents:

  • This compound Pamoate reference standard

  • Ferric Chloride (FeCl₃) solution (0.5 M in 0.1 M HCl)

  • Potassium Ferricyanide (K₃[Fe(CN)₆]) solution

  • 1,10-Phenanthroline solution

  • 2,2'-Bipyridyl solution

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Visible Spectrophotometer

2. Preparation of Standard Stock Solution:

  • Prepare a stock solution of 100 µg/mL this compound pamoate by dissolving 10 mg of the standard in 20 mL of DMSO in a 100 mL volumetric flask, followed by dilution to the mark with water.

3. General Procedure:

  • Into a series of 10 mL volumetric flasks, pipette increasing volumes of the this compound pamoate standard solution to cover the linearity range.

  • Add a fixed volume of the ferric chloride solution.

  • Add a fixed volume of the respective complexing agent (ferricyanide, 1,10-phenanthroline, or 2,2'-bipyridyl).

  • Dilute to the mark with deionized water and mix well.

  • Allow the reaction to proceed for the optimal time at room temperature.

  • Measure the absorbance of the resulting colored solution at the respective λmax against a reagent blank prepared in the same manner without the drug.

  • Construct a calibration curve by plotting absorbance versus concentration.

4. Sample Analysis:

  • Prepare the sample solution as described in the UV method, using DMSO and water as the solvent system.

  • Treat an aliquot of the sample solution according to the general procedure described above.

  • Measure the absorbance and determine the concentration of this compound pamoate from the calibration curve.

Logical Relationship Diagram

FeCl3_Reaction_Pathway This compound This compound Pamoate Fe2 Fe²⁺ (Ferrous Ion) This compound->Fe2 Reduction Fe3 Fe³⁺ (Ferric Chloride) Fe3->Fe2 Colored_Complex Colored Fe²⁺ Complex Fe2->Colored_Complex Complexing_Agent Complexing Agent (e.g., 1,10-Phenanthroline) Complexing_Agent->Colored_Complex Measurement Spectrophotometric Measurement Colored_Complex->Measurement

Caption: Reaction pathway for the colorimetric method.

III. Ion-Pair Extraction-Free Spectrophotometric Method

This method is based on the formation of an ion-pair complex between the basic this compound molecule and an acidic dye, such as phenol red or thymol blue. The formation of the colored complex is measured directly without the need for an extraction step.[4]

Quantitative Data Summary
ParameterMethod A (Phenol Red)Method B (Thymol Blue)Reference
λmax430 nm420 nm[4]
Linearity Range (µg/mL)0.02 - 0.50.05 - 0.8[4]
Molar Absorptivity (L mol⁻¹ cm⁻¹)5.11 x 10⁵2.55 x 10⁵[4]
LOD (µg/mL)0.0070.015[4]
LOQ (µg/mL)0.0210.045[4]
Relative Error (%)< 2.17< 2.17[4]
Relative Standard Deviation (%)< 1.77< 1.77[4]
Experimental Protocol

1. Materials and Reagents:

  • This compound Pamoate reference standard

  • Phenol Red solution (0.01%)[4]

  • Thymol Blue solution (0.01%)[4]

  • Appropriate buffer solution to maintain optimal pH

  • Visible Spectrophotometer

2. Preparation of Standard and Sample Solutions:

  • Prepare a standard stock solution of this compound pamoate in a suitable solvent.

  • Prepare sample solutions from the pharmaceutical formulation as previously described.

3. General Procedure:

  • In a series of volumetric flasks, add aliquots of the standard or sample solution.

  • Add a specified volume of the dye solution (phenol red or thymol blue).

  • Add the buffer solution to adjust the pH and dilute to the final volume.

  • Measure the absorbance of the ion-pair complex at the respective λmax against a reagent blank.

  • Determine the concentration of this compound pamoate from a calibration curve.

Experimental Workflow Diagram

Ion_Pair_Workflow Start Start Prep_Solutions Prepare this compound Pamoate and Dye Solutions Start->Prep_Solutions Mix Mix Aliquots of this compound Pamoate and Dye Solution Prep_Solutions->Mix Add_Buffer Add Buffer and Dilute Mix->Add_Buffer Measure_Abs Measure Absorbance at λmax Add_Buffer->Measure_Abs Calculate Calculate Concentration Measure_Abs->Calculate End End Calculate->End

Caption: Workflow for the Ion-Pair Spectrophotometric Method.

IV. Oxidative Colorimetric Method with Potassium Permanganate

This method utilizes the oxidative property of potassium permanganate (KMnO₄). In an acidic medium, this compound reduces a known excess of KMnO₄, and the unreacted permanganate is measured. In an alkaline medium, the green-colored manganate formed upon reduction of permanganate by this compound is measured.[5]

Quantitative Data Summary
ParameterMethod A (Acidic Medium)Method B (Alkaline Medium)Reference
λmax550 nm610 nm[5]
Linearity Range (µg/mL)1 - 20 (inverse)0.75 - 15[5]
Molar Absorptivity (L mol⁻¹ cm⁻¹)1.05 x 10⁴2.85 x 10⁴[5]
LOD (µg/mL)0.090.05[5]
LOQ (µg/mL)0.270.15[5]
Experimental Protocol

1. Materials and Reagents:

  • This compound Pamoate reference standard

  • Potassium Permanganate (KMnO₄) solution

  • Sulfuric Acid (H₂SO₄) solution[5]

  • Sodium Hydroxide (NaOH) solution[5]

  • Visible Spectrophotometer

2. Preparation of Standard and Sample Solutions:

  • Prepare standard and sample solutions of this compound pamoate as previously described.

3. Procedure for Method A (Acidic Medium):

  • To a series of flasks, add a fixed volume of standard KMnO₄ solution and a fixed volume of H₂SO₄ solution.

  • Add increasing volumes of the this compound pamoate standard or a fixed volume of the sample solution.

  • Allow the reaction to proceed for a specified time.

  • Measure the absorbance of the unreacted KMnO₄ at 550 nm against a water blank.

  • The absorbance will decrease with increasing this compound concentration.

4. Procedure for Method B (Alkaline Medium):

  • To a series of flasks, add a fixed volume of standard KMnO₄ solution and a fixed volume of NaOH solution.

  • Add increasing volumes of the this compound pamoate standard or a fixed volume of the sample solution.

  • Allow the reaction to proceed for a specified time.

  • Measure the absorbance of the green-colored manganate at 610 nm against a reagent blank.[5]

  • The absorbance will increase with increasing this compound concentration.

Logical Relationship Diagram

KMnO4_Reaction_Pathway cluster_acidic Acidic Medium cluster_alkaline Alkaline Medium Pyrantel_A This compound Pamoate Unreacted_KMnO4 Unreacted KMnO₄ Pyrantel_A->Unreacted_KMnO4 Reduces KMnO4_A KMnO₄ (excess) KMnO4_A->Unreacted_KMnO4 Measure_A Measure at 550 nm Unreacted_KMnO4->Measure_A Pyrantel_B This compound Pamoate Manganate Manganate (Green) Pyrantel_B->Manganate Reduces KMnO4_B KMnO₄ KMnO4_B->Manganate Measure_B Measure at 610 nm Manganate->Measure_B

Caption: Reaction pathways for the KMnO₄ oxidative method.

References

Analytical Techniques for Studying Pyrantel Degradation Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of pyrantel and its degradation products. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for stability testing and impurity profiling of this compound-containing pharmaceutical formulations.

Introduction

This compound is a widely used anthelmintic agent effective against various intestinal parasites.[1] Like any pharmaceutical compound, this compound is susceptible to degradation under various environmental conditions such as heat, light, humidity, and in the presence of acids, bases, and oxidizing agents. Understanding the degradation pathways and identifying the resulting degradation products are critical for ensuring the safety, efficacy, and quality of the drug product. Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods.[2]

This document outlines the key analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), used to separate, identify, and quantify this compound and its degradation products.

Analytical Techniques

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for the analysis of this compound and its degradation products.[1][3][4] It offers high resolution, sensitivity, and specificity. When coupled with mass spectrometry (LC-MS/MS), it provides a powerful tool for the structural elucidation of unknown degradation products.[5][6][7]

Key Analytical Methods:
  • Stability-Indicating RP-HPLC Method: This method is designed to separate the active pharmaceutical ingredient (API) from its degradation products, thus providing a measure of the drug's stability.

  • LC-MS/MS for Identification: This technique is invaluable for identifying the chemical structures of degradation products by providing information on their molecular weight and fragmentation patterns.[5][8]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of a drug substance to identify its likely degradation products and validate the stability-indicating power of the analytical methods.[2] Typical stress conditions include:

  • Acid Hydrolysis: Treatment with hydrochloric acid.

  • Base Hydrolysis: Treatment with sodium hydroxide.

  • Oxidative Degradation: Treatment with hydrogen peroxide.

  • Thermal Degradation: Exposure to dry heat.

  • Photodegradation: Exposure to UV light.

The following table summarizes the quantitative data from forced degradation studies of this compound pamoate.

Degradation ConditionReagent/ConditionDurationTemperature% Degradation of this compound PamoateReference
Acid Hydrolysis2N Hydrochloric Acid30 minutes60°C4.25[3]
Alkali Hydrolysis2N Sodium Hydroxide30 minutes60°C1.2[3]
Oxidative Degradation20% Hydrogen Peroxide30 minutes60°C2.5[3]
Thermal DegradationDry Heat6 hours105°C1.42[3]
Photodegradation (UV)UV Light (200 Watt hours/m²)7 daysAmbient1.46[3]
Neutral HydrolysisWater6 hours60°CNot specified[3]

Experimental Protocols

Protocol 1: Forced Degradation of this compound Pamoate

This protocol describes the general procedure for subjecting this compound pamoate to various stress conditions.

Materials:

  • This compound Pamoate reference standard

  • Hydrochloric Acid (HCl), 2N

  • Sodium Hydroxide (NaOH), 2N

  • Hydrogen Peroxide (H₂O₂), 20%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, reflux condenser, water bath, hot air oven, UV chamber.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound Pamoate in a suitable solvent (e.g., methanol).

  • Acid Degradation: To 1 mL of the stock solution, add 1 mL of 2N HCl. Reflux the mixture at 60°C for 30 minutes. Cool and neutralize the solution with 2N NaOH. Dilute to a final concentration of 40 µg/mL with the mobile phase for HPLC analysis.[3]

  • Alkali Degradation: To 1 mL of the stock solution, add 1 mL of 2N NaOH. Reflux the mixture at 60°C for 30 minutes. Cool and neutralize the solution with 2N HCl. Dilute to a final concentration of 40 µg/mL with the mobile phase.[3]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% H₂O₂. Keep the solution at 60°C for 30 minutes. Dilute to a final concentration of 40 µg/mL with the mobile phase.[3]

  • Thermal Degradation: Place the standard drug solution in a hot air oven at 105°C for 6 hours. After cooling, dilute to a final concentration of 40 µg/mL with the mobile phase.[3]

  • Photostability Studies: Expose a solution of the drug (e.g., 80 µg/mL) to UV light in a photostability chamber for 7 days (or 200 Watt hours/m²). Dilute to a final concentration of 40 µg/mL with the mobile phase.[3]

  • Neutral Degradation: Reflux the drug in water for 6 hours at 60°C. Dilute to a final concentration of 40 µg/mL with the mobile phase.[3]

  • Sample Analysis: Inject 10 µL of each stressed sample into the HPLC system to assess the degradation.[3]

Protocol 2: Stability-Indicating RP-HPLC Method for this compound Pamoate

This protocol outlines a validated RP-HPLC method for the simultaneous estimation of this compound Pamoate and its degradation products.[3]

Chromatographic Conditions:

ParameterCondition
Column BDS C-18 (4.6 x 250mm, 5µm particle size)
Mobile Phase 0.1% Potassium dihydrogen Ortho phosphate (pH 4.8 with triethylamine), Acetonitrile, Methanol (40:40:20 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 311 nm (PDA detector)
Column Temperature 30°C
Injection Volume 10 µL

Method Validation Parameters:

ParameterResult for this compound Pamoate
Retention Time 2.161 min
Linearity Range 20-60 µg/mL
Correlation Coefficient (r²) 0.998
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Accuracy (% Recovery) 99.29%
Precision (%RSD) < 2%

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as described in the table and degas it before use.

  • Standard Solution Preparation: Prepare a standard solution of this compound Pamoate in the mobile phase at a known concentration (e.g., 40 µg/mL).

  • Sample Preparation: Prepare the sample solutions (from forced degradation studies or stability samples) by diluting them to the appropriate concentration with the mobile phase.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Identify the peak for this compound Pamoate based on its retention time. Quantify the amount of this compound Pamoate and its degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis This compound This compound Pamoate Stock Solution Acid Acid Hydrolysis (2N HCl, 60°C, 30 min) This compound->Acid Base Alkali Hydrolysis (2N NaOH, 60°C, 30 min) This compound->Base Oxidative Oxidative Degradation (20% H₂O₂, 60°C, 30 min) This compound->Oxidative Thermal Thermal Degradation (105°C, 6 hours) This compound->Thermal Photo Photodegradation (UV light, 7 days) This compound->Photo HPLC RP-HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Identification (for unknown peaks) HPLC->LCMS If unknown products Data Data Analysis & Quantification HPLC->Data LCMS->Data

Caption: Workflow for Forced Degradation Study of this compound.

G cluster_system HPLC System Solvent Mobile Phase Reservoir (Buffer:ACN:MeOH) Pump HPLC Pump (1.0 mL/min) Solvent->Pump Injector Autosampler (10 µL injection) Pump->Injector Column C18 Column (30°C) Injector->Column Detector PDA Detector (311 nm) Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Schematic of the RP-HPLC System Configuration.

References

Troubleshooting & Optimization

identifying and characterizing pyrantel degradation products under stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on identifying and characterizing pyrantel degradation products under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of this compound?

A1: Forced degradation studies for this compound typically involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to accelerate its degradation.[1][2] This helps in identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Q2: How much degradation should I aim for in my forced degradation studies?

A2: The goal is to achieve detectable degradation, typically in the range of 5-20%, without completely degrading the parent drug.[1] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant under normal storage conditions.

Q3: What are the known degradation products of this compound?

A3: Published literature indicates the formation of several degradation products under various stress conditions. However, detailed structural elucidation of all degradation products is not extensively available in readily accessible literature. One known potential degradation product is the cis-isomer of this compound.[3] Further characterization often requires advanced analytical techniques like high-resolution mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Q4: My chromatogram shows peak tailing for the this compound peak. What could be the cause and how can I resolve it?

A4: Peak tailing for basic compounds like this compound in reverse-phase HPLC is a common issue. It can be caused by interactions with residual silanol groups on the silica-based column packing. To mitigate this, you can:

  • Adjust the mobile phase pH: Lowering the pH can suppress the ionization of silanol groups.

  • Use an ion-pairing agent: Add an ion-pairing agent like triethylamine (TEA) to the mobile phase to mask the silanol groups.[4]

  • Select a suitable column: Employ a column with end-capping or a base-deactivated stationary phase.

Q5: I am not observing any degradation under the stress conditions. What should I do?

A5: If you do not observe any degradation, you may need to increase the severity of the stress conditions. This can be achieved by:

  • Increasing the concentration of the acid, base, or oxidizing agent.

  • Increasing the temperature.

  • Extending the duration of exposure to the stress condition. It is crucial to adjust the conditions incrementally to achieve the target degradation of 5-20%.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.

HPLC Analysis Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No peaks or very small peaks - Incorrect mobile phase composition.- Detector issue (e.g., lamp off).- Sample degradation prior to injection.- Injection error.- Verify the mobile phase preparation and composition.- Check the detector status and lamp performance.- Prepare fresh sample solutions.- Ensure the autosampler/injector is functioning correctly.
Ghost peaks - Contamination in the mobile phase, glassware, or syringe.- Carryover from a previous injection.- Use high-purity solvents and clean glassware.- Implement a thorough needle wash program in the autosampler.- Inject a blank solvent to check for carryover.
Broad peaks - Column contamination or aging.- High extra-column volume.- Inappropriate mobile phase pH or buffer concentration.- Flush the column with a strong solvent or replace it if necessary.- Use shorter tubing with a smaller internal diameter.- Optimize the mobile phase pH and buffer strength.
Poor resolution between this compound and degradation peaks - Inadequate mobile phase composition.- Unsuitable column stationary phase.- Inappropriate flow rate or temperature.- Optimize the mobile phase composition (e.g., organic solvent ratio, pH).- Try a different column with a different selectivity.- Adjust the flow rate or column temperature.

Quantitative Data Summary

The following table summarizes the percentage of this compound pamoate degradation observed under different stress conditions, as reported in a stability-indicating RP-HPLC method development study.[1]

Stress ConditionReagent/ParameterDurationTemperature% Degradation of this compound Pamoate
Acid Hydrolysis 2N HCl30 min60°C4.25%
Alkaline Hydrolysis 2N NaOH30 min60°C1.2%
Oxidative Degradation 20% H₂O₂30 min60°C2.5%
Thermal Degradation Dry Heat6 hours105°C1.42%
Photolytic Degradation UV Light (200 Wh/m²)7 daysAmbient1.46%

Experimental Protocols

Forced Degradation Studies

a. Acid Degradation:

  • Prepare a stock solution of this compound pamoate in a suitable solvent (e.g., methanol).

  • To 1 mL of the stock solution, add 1 mL of 2N Hydrochloric acid.

  • Reflux the mixture for 30 minutes at 60°C.[1]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 2N Sodium Hydroxide.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.[1]

b. Alkaline Degradation:

  • Prepare a stock solution of this compound pamoate.

  • To 1 mL of the stock solution, add 1 mL of 2N Sodium Hydroxide.

  • Reflux the mixture for 30 minutes at 60°C.[1]

  • Cool the solution to room temperature.

  • Neutralize the solution with an appropriate amount of 2N Hydrochloric acid.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.[1]

c. Oxidative Degradation:

  • Prepare a stock solution of this compound pamoate.

  • To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide.

  • Keep the solution at 60°C for 30 minutes.[1]

  • Cool the solution to room temperature.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.[1]

d. Thermal Degradation:

  • Place the solid this compound pamoate drug substance in an oven at 105°C for 6 hours.[1]

  • After the specified time, remove the sample and allow it to cool to room temperature.

  • Prepare a solution of the heat-treated sample in a suitable solvent and dilute it to the desired concentration for HPLC analysis.

e. Photolytic Degradation:

  • Expose a solution of this compound pamoate to UV light providing an overall illumination of not less than 200 watt-hours per square meter for 7 days.[1]

  • A control sample should be kept in the dark under the same conditions.

  • After the exposure period, dilute the sample to a suitable concentration for HPLC analysis.

Analytical Method for this compound and its Degradation Products

The following is an example of a stability-indicating RP-HPLC method:[1]

  • Column: BDS C18 (4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: 0.1% Potassium dihydrogen Ortho phosphate (adjusted to pH 4.8 with triethylamine solution), Acetonitrile, and Methanol in the ratio of 40:40:20 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA detector at 311 nm

  • Injection Volume: 10 µL

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 2N HCl, 60°C) HPLC RP-HPLC Analysis Acid->HPLC Analyze Alkali Alkaline Hydrolysis (e.g., 2N NaOH, 60°C) Alkali->HPLC Analyze Oxidation Oxidative Stress (e.g., 20% H2O2, 60°C) Oxidation->HPLC Analyze Thermal Thermal Stress (e.g., 105°C) Thermal->HPLC Analyze Photo Photolytic Stress (e.g., UV light) Photo->HPLC Analyze Degradation_Products Degradation Products HPLC->Degradation_Products Identifies Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis Provides Data for Characterization Characterization (LC-MS, NMR) This compound This compound Pamoate (Drug Substance) This compound->Acid Expose to This compound->Alkali Expose to This compound->Oxidation Expose to This compound->Thermal Expose to This compound->Photo Expose to Degradation_Products->Characterization Further

Forced Degradation Experimental Workflow

HPLC_Troubleshooting_Logic Start Chromatographic Problem Observed Check_System Check HPLC System (Pump, Detector, Connections) Start->Check_System Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Check_System->Check_Mobile_Phase System OK Resolve Problem Resolved Check_System->Resolve Issue Found & Fixed Check_Column Check Column (Age, Contamination, Type) Check_Mobile_Phase->Check_Column Mobile Phase OK Check_Mobile_Phase->Resolve Issue Found & Fixed Check_Sample Check Sample (Preparation, Concentration, Solvent) Check_Column->Check_Sample Column OK Check_Column->Resolve Issue Found & Fixed Check_Sample->Resolve Issue Found & Fixed No_Resolve Problem Persists Check_Sample->No_Resolve Sample OK

References

resolving co-eluting peaks in pyrantel chromatographic analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of pyrantel, with a specific focus on co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential co-eluting substances in this compound chromatographic analysis?

A1: During the chromatographic analysis of this compound, particularly in formulated products, several substances have the potential to co-elute with the main this compound peak if the method is not adequately optimized. These include:

  • Pamoic Acid: this compound is commonly formulated as a pamoate salt. In solution, this can dissociate into the this compound base and pamoic acid. Depending on the chromatographic conditions, the pamoic acid peak can interfere with or co-elute with the this compound peak.[1][2]

  • Other Active Pharmaceutical Ingredients (APIs): this compound is frequently used in combination with other anthelmintic drugs such as praziquantel, febantel, and albendazole. These compounds or their related substances can co-elute with this compound if the chromatographic method lacks sufficient selectivity.[3][4]

  • This compound Related Compound A: This is a known impurity of this compound and is listed in the United States Pharmacopeia (USP).[5][6] Its chemical structure is similar to this compound, making it a likely candidate for co-elution.

  • Degradation Products: Forced degradation studies of this compound under various stress conditions (acidic, basic, oxidative, thermal) can generate degradation products that may have similar chromatographic behavior to the parent drug, leading to co-elution.

Q2: What is the first step I should take if I suspect a co-eluting peak with this compound?

A2: The first step is to confirm the presence of a co-eluting peak. This can be done by:

  • Peak Purity Analysis: If you are using a Photodiode Array (PDA) or a Mass Spectrometric (MS) detector, perform a peak purity analysis across the this compound peak. A non-homogenous peak purity indicates the presence of a co-eluting impurity.

  • Varying Detection Wavelengths: Monitor the chromatogram at multiple wavelengths. If the peak shape or area ratio changes at different wavelengths, it is likely that more than one component is present.

  • Spiking with a Known Impurity: If you have a reference standard for a suspected impurity (e.g., this compound Related Compound A), spike your sample with a small amount of it. An increase in the main peak area or a change in its shape confirms co-elution.

Q3: Can the mobile phase pH affect the resolution of this compound from other peaks?

A3: Yes, the mobile phase pH is a critical parameter for controlling the retention and resolution of this compound. This compound is a basic compound, and its degree of ionization is highly dependent on the pH of the mobile phase. Adjusting the pH can alter the polarity of this compound and potentially co-eluting ionizable compounds, thereby changing their retention times and improving separation. For basic compounds like this compound, working at a pH that is 2 to 3 units below its pKa can lead to better peak shape and retention.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in this compound chromatographic analysis.

Issue 1: Poor resolution between this compound and another active ingredient (e.g., praziquantel, febantel).

Possible Cause: The current chromatographic method lacks the selectivity to separate the two compounds effectively.

Troubleshooting Steps:

  • Modify Mobile Phase Composition:

    • Adjust Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A small change in the organic percentage can significantly impact resolution.

    • Change Organic Modifier: If using acetonitrile, try switching to methanol or a combination of both. The different solvent selectivity can alter the elution order and improve separation.

  • Optimize Mobile Phase pH:

    • As this compound and many other APIs are ionizable, adjusting the mobile phase pH can significantly alter their retention times. Experiment with a pH range, for example, between 3.0 and 5.0, using a suitable buffer (e.g., phosphate buffer).

  • Evaluate Stationary Phase:

    • If modifications to the mobile phase are insufficient, consider changing the HPLC column. A column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column) can provide a different selectivity and resolve the co-eluting peaks.

Issue 2: this compound peak is showing tailing or is not well-separated from the pamoic acid peak.

Possible Cause: Interaction of the basic this compound molecule with residual silanols on the silica-based column, or insufficient retention and separation of the more polar pamoic acid.

Troubleshooting Steps:

  • Adjust Mobile Phase pH and Ionic Strength:

    • Lowering the pH of the mobile phase (e.g., to around 2.5-3.5 with trifluoroacetic acid or formic acid) can suppress the ionization of silanol groups on the stationary phase, reducing peak tailing for the basic this compound.

    • Increasing the buffer concentration in the mobile phase can sometimes improve the peak shape of both this compound and pamoic acid.

  • Use a Different Type of Column:

    • Consider using a column with a base-deactivated stationary phase or an end-capped column to minimize secondary interactions with silanol groups.

    • A phenyl-hexyl column might offer different selectivity for the aromatic structures of both this compound and pamoic acid.

  • Modify Mobile Phase with an Ion-Pairing Reagent:

    • While less common in modern methods, a small amount of an ion-pairing reagent can be added to the mobile phase to improve the retention and peak shape of ionic compounds.

Issue 3: An unknown peak is co-eluting with the main this compound peak, suspected to be a related substance or degradation product.

Possible Cause: The analytical method is not stability-indicating or lacks the resolution to separate closely related impurities.

Troubleshooting Steps:

  • Change the Selectivity of the Chromatographic System:

    • Gradient Elution: If you are using an isocratic method, developing a gradient elution method can often provide the necessary resolution to separate closely eluting impurities.

    • Temperature Optimization: Varying the column temperature can alter the selectivity of the separation. Try analyzing samples at different temperatures (e.g., 25°C, 30°C, 35°C).

  • Employ a High-Resolution Column:

    • Switching to a column with a smaller particle size (e.g., 3 µm or sub-2 µm) will increase the column efficiency and may provide the necessary resolution to separate the impurity.

  • Utilize a Different Detection Technique:

    • If available, use a mass spectrometer (LC-MS) to analyze the sample. The high selectivity of MS can often distinguish between compounds with the same retention time based on their mass-to-charge ratio.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters from various validated HPLC methods for the analysis of this compound and its combinations.

Table 1: Chromatographic Conditions for this compound Analysis

Parameter Method 1 (this compound & Praziquantel) [3]Method 2 (this compound, Praziquantel & Febantel) Method 3 (this compound & Albendazole) [4]Method 4 (this compound & Pamoic Acid) [7]
Column Phenomenex Luna C18 (250 x 4.6mm, 5µm)C18 (250 x 4.6mm, 5µm)BDS C18 (250 x 4.6mm, 5µm)Cogent Phenyl Hydride (75 x 4.6mm, 4µm)
Mobile Phase Water: Acetonitrile (20:80 v/v)Buffer (pH 3.0): Acetonitrile (60:40 v/v)0.1% KH2PO4 (pH 4.8): ACN: MeOH (40:40:20 v/v/v)A: 0.1% TFA in Water, B: 0.1% TFA in ACN (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 220 nm240 nm311 nm288 nm

Table 2: System Suitability Parameters

Parameter Method 1 (this compound & Praziquantel) [3]Method 2 (this compound, Praziquantel & Febantel) Method 3 (this compound & Albendazole) [4]
Retention Time (this compound) 1.697 min5.970 min2.161 min
Retention Time (Other API) 3.897 min (Praziquantel)2.587 min (Praziquantel), 8.401 min (Febantel)3.405 min (Albendazole)
Tailing Factor (this compound) < 1.5Not Reported~1.0
Resolution GoodSatisfactoryGood

Experimental Protocols

Protocol 1: Method for Simultaneous Estimation of this compound Pamoate and Praziquantel[3]
  • Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of HPLC grade water and acetonitrile in the ratio of 20:80 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a standard stock solution by accurately weighing and dissolving this compound pamoate and praziquantel reference standards in the mobile phase to achieve a known concentration.

  • Sample Preparation: For tablet dosage forms, weigh and finely powder a sufficient number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredients, dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter the solution before injection.

Visualizations

Troubleshooting_Workflow start Start: Co-elution Suspected peak_purity Perform Peak Purity Analysis (PDA/MS) start->peak_purity wavelength_check Vary Detection Wavelength start->wavelength_check spiking Spike with Known Impurity start->spiking confirm_coelution Co-elution Confirmed? peak_purity->confirm_coelution wavelength_check->confirm_coelution spiking->confirm_coelution no_coelution No Co-elution Detected. Investigate other issues. confirm_coelution->no_coelution No troubleshoot Initiate Troubleshooting Protocol confirm_coelution->troubleshoot Yes mobile_phase Modify Mobile Phase (Organic Ratio, Solvent Type, pH) troubleshoot->mobile_phase gradient Develop Gradient Method troubleshoot->gradient resolution_check Resolution Achieved? mobile_phase->resolution_check column_change Change HPLC Column (Different Stationary Phase) column_change->resolution_check gradient->resolution_check resolution_check->column_change No end End: Peaks Resolved resolution_check->end Yes

Caption: A workflow diagram for troubleshooting co-eluting peaks.

Logical_Relationship cluster_parameters Chromatographic Parameters cluster_outcomes Desired Outcomes mobile_phase Mobile Phase (pH, Organic Content) resolution Improved Resolution mobile_phase->resolution Affects Selectivity peak_shape Symmetrical Peak Shape mobile_phase->peak_shape Reduces Tailing stationary_phase Stationary Phase (Column Chemistry) stationary_phase->resolution Alters Selectivity temperature Temperature temperature->resolution Influences Selectivity

References

Technical Support Center: Mitigating Pyrantel Interference in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential assay interference caused by pyrantel in high-throughput screening (HTS) campaigns.

Disclaimer: Direct, widespread reports of this compound acting as a pan-assay interference compound (PAIN) are not prevalent in the scientific literature. The guidance provided here is based on the known physicochemical properties of this compound and general principles of assay interference in HTS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an anthelmintic drug used to treat parasitic worm infections.[1][2] It acts as a depolarizing neuromuscular blocking agent, specifically an agonist of the nicotinic acetylcholine receptor (nAChR) on the muscle cells of susceptible helminths.[2][3][4] This leads to sustained muscle contraction and spastic paralysis, causing the worms to detach from the intestinal wall and be expelled from the host's body.[1][3]

Q2: What are the key physicochemical properties of this compound that could cause assay interference?

The properties of this compound, particularly this compound pamoate (the common salt form), that are most relevant to potential HTS interference are summarized in the table below.

PropertyValue / DescriptionPotential for HTS Interference
Formulation Commonly used as this compound pamoate.[2][5]The pamoate salt is poorly soluble in water.[5][6][7]
Solubility Sparingly soluble in water; soluble in DMSO and DMF.[6]Low aqueous solubility can lead to compound precipitation or aggregation in assay buffers.
UV Absorbance Maximum absorbance (λmax) at approximately 314 nm.[8]Can interfere with assays that use UV-range detection or excitation.
Fluorescence Not widely reported to be fluorescent, but its absorbance spectrum suggests potential for autofluorescence if excited at appropriate wavelengths.May contribute to background signal in fluorescence-based assays.
Reactivity Contains a thiophene group and a tetrahydropyrimidine ring.[2]While not a classic reactive group, the potential for non-specific interactions cannot be entirely ruled out.

Q3: Can this compound's color interfere with colorimetric assays?

This compound pamoate is described as a light yellow to yellow crystalline powder.[6][7] At high concentrations, this could contribute to the absorbance in colorimetric assays, particularly those with readouts in the yellow region of the visible spectrum.

Troubleshooting Guides

Issue 1: Unexpectedly High Absorbance Readings in a UV-Range Assay

If you observe high background absorbance or a false-positive signal in an assay with a UV readout, this compound's intrinsic absorbance may be the cause.

Troubleshooting Steps:

  • Run a Spectral Scan: Measure the absorbance spectrum of this compound in your assay buffer from 250 nm to 400 nm. This will confirm if its absorbance peak overlaps with your assay's detection wavelength.

  • Include a "Compound-Only" Control: Prepare wells containing this compound in the assay buffer without the other assay components (e.g., enzyme, substrate).

  • Data Correction: Subtract the absorbance of the "compound-only" control from your experimental wells.

  • Consider an Alternative Assay: If the interference is significant and cannot be easily corrected, consider an assay with a detection wavelength outside of this compound's absorbance range.

Issue 2: Apparent Inhibition in a Fluorescence-Based Assay

This compound may cause apparent inhibition in fluorescence assays through several mechanisms, including autofluorescence or quenching.

Troubleshooting Steps:

  • Check for Autofluorescence: Excite your samples containing this compound at the assay's excitation wavelength and measure the emission spectrum. Compare this to a buffer-only control.

  • Assess for Fluorescence Quenching: In a simple buffer system, mix your fluorescent substrate or product with varying concentrations of this compound. A decrease in fluorescence intensity with increasing this compound concentration suggests quenching.

  • Modify Assay Wavelengths: If possible, shift the excitation and emission wavelengths of your assay to a region where this compound does not absorb or emit light.

  • Use a Time-Resolved Fluorescence (TRF) Assay: TRF assays have a time delay between excitation and detection, which can minimize interference from short-lived autofluorescence.

Issue 3: Poor Dose-Response Curves or Irreproducible Results

Poorly soluble compounds can aggregate at higher concentrations, leading to non-specific inhibition and inconsistent results.

Troubleshooting Steps:

  • Visual Inspection: Under a microscope, examine wells with high concentrations of this compound for signs of precipitation.

  • Include a Detergent: Add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer to help prevent compound aggregation.[9][10]

  • Dynamic Light Scattering (DLS): If available, use DLS to directly measure the formation of this compound aggregates at different concentrations in your assay buffer.

  • Assay with and without Pre-incubation: Run your assay with and without pre-incubating this compound with the target protein. Aggregating compounds often show time-dependent inhibition.

Experimental Protocols

Protocol 1: Assessing this compound's Spectral Interference
  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound pamoate in 100% DMSO (e.g., 10 mM).

  • Preparation of Assay Buffer Solutions: Prepare serial dilutions of this compound in your final assay buffer to cover the concentration range used in your screen. Include a buffer-only control.

  • Absorbance Scan: Using a spectrophotometer, measure the absorbance of each this compound concentration from 250 nm to 700 nm.

  • Fluorescence Scan: Using a spectrofluorometer, perform an excitation scan (measuring at your assay's emission wavelength) and an emission scan (exciting at your assay's excitation wavelength) for each this compound concentration.

  • Data Analysis: Plot absorbance and fluorescence intensity against wavelength to identify regions of spectral overlap with your assay's detection settings.

Protocol 2: Counter-Screen for Compound Aggregation
  • Assay Setup: Prepare two sets of assay plates.

    • Set A (Standard Buffer): Use your standard assay buffer.

    • Set B (Detergent Buffer): Use your standard assay buffer supplemented with 0.01% Triton X-100.

  • Compound Addition: Add your this compound dilution series to both sets of plates.

  • Assay Execution: Perform the HTS assay as you normally would for both sets of plates.

  • Data Comparison: Compare the dose-response curves for this compound from Set A and Set B. A significant rightward shift in the IC50 curve or a complete loss of activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.

Visualizations

Pyrantel_Interference_Workflow Workflow for Investigating this compound Interference cluster_screening HTS Campaign cluster_investigation Interference Investigation cluster_conclusion Conclusion cluster_action Action start Primary HTS with this compound hit This compound Identified as a 'Hit' start->hit spectral Spectral Analysis (Absorbance/Fluorescence) hit->spectral Is there spectral overlap? aggregation Aggregation Counter-Screen (e.g., with detergent) hit->aggregation Is the dose-response steep or irreproducible? controls Run Compound-Only Controls hit->controls Are background signals high? interference Interference Confirmed spectral->interference Yes no_interference No Significant Interference spectral->no_interference No aggregation->interference Yes aggregation->no_interference No controls->interference Yes controls->no_interference No mitigate Mitigate (e.g., data correction, buffer change) interference->mitigate deprioritize Deprioritize/Flag Compound interference->deprioritize proceed Proceed with Hit Validation no_interference->proceed

Caption: Workflow for identifying and addressing potential this compound assay interference.

Troubleshooting_Decision_Tree Troubleshooting this compound-Related Assay Artifacts cluster_issue Identify Primary Issue cluster_pathways Diagnostic Pathways cluster_solutions Potential Solutions start Unexpected 'Hit' with this compound issue_type What type of assay artifact is suspected? start->issue_type absorbance High Absorbance / Colorimetric Interference issue_type->absorbance Absorbance-based fluorescence Fluorescence Interference (Quenching/Autofluorescence) issue_type->fluorescence Fluorescence-based reproducibility Poor Reproducibility / Steep Curve issue_type->reproducibility General sol_abs 1. Run compound-only control. 2. Subtract background. 3. Change detection wavelength. absorbance->sol_abs sol_fluor 1. Run spectral scans. 2. Change excitation/emission wavelengths. 3. Consider TRF assay. fluorescence->sol_fluor sol_repro 1. Add 0.01% non-ionic detergent. 2. Check for precipitation. 3. Use DLS to confirm aggregation. reproducibility->sol_repro

Caption: Decision tree for troubleshooting common assay issues with this compound.

Pyrantel_MoA This compound's Mechanism of Action (MoA) in Helminths This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) on muscle cell This compound->nAChR Binds and activates depolarization Sustained Depolarization of Muscle Membrane nAChR->depolarization contraction Continuous Muscle Contraction (Spastic Paralysis) depolarization->contraction detachment Detachment from Intestinal Wall contraction->detachment expulsion Expulsion of Parasite detachment->expulsion

Caption: Simplified signaling pathway for this compound's anthelmintic activity.

References

Validation & Comparative

Pyrantel vs. Ivermectin: A Head-to-Head Comparison in Veterinary Anthelmintic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the field of veterinary medicine, the control of endoparasites is a cornerstone of animal health. Among the arsenal of anthelmintics, pyrantel and ivermectin are two of the most widely utilized compounds, each with a distinct spectrum of activity and mechanism of action. This guide provides a detailed, data-driven comparison of their performance in key veterinary models, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Synapses

The divergent efficacy of this compound and ivermectin stems from their unique molecular targets within the parasite's nervous system.

This compound: As a tetrahydropyrimidine, this compound acts as a potent agonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction of susceptible nematodes.[1] This action mimics an excess of acetylcholine, leading to the persistent activation of these receptors. The result is a sustained muscle contraction, inducing a spastic paralysis that causes the parasite to lose its grip on the host's intestinal wall and be expelled.[1][2]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Nematode Muscle Cell cluster_drug cluster_result ACh_vesicle Acetylcholine (ACh) Vesicles nAChR Nicotinic ACh Receptor ACh_vesicle->nAChR Normal ACh Release (Causes Contraction) Result Sustained Depolarization & Spastic Paralysis nAChR->Result Continuous Influx of Na+ ions This compound This compound This compound->nAChR Binds & Persistently Activates

Ivermectin: A member of the macrocyclic lactone class, ivermectin targets glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[3] By binding to these channels, ivermectin locks them in an open state, increasing the influx of chloride ions into the nerve and muscle cells.[3] This leads to hyperpolarization of the cell membrane, effectively silencing nerve signals, which results in a flaccid paralysis and eventual death of the parasite.[2][3]

G cluster_presynaptic Invertebrate Neuron cluster_postsynaptic Nerve or Muscle Cell cluster_drug cluster_result Glutamate_vesicle Glutamate Vesicles GluCl Glutamate-gated Chloride (Cl-) Channel Glutamate_vesicle->GluCl Glutamate Binding (Opens Channel) Result Hyperpolarization & Flaccid Paralysis GluCl->Result Continuous Influx of Cl- ions Ivermectin Ivermectin Ivermectin->GluCl Binds & Locks Channel Open

Comparative Efficacy in Veterinary Models

The efficacy of this compound and ivermectin varies significantly depending on the host species and the target parasite. Quantitative data from several key studies are summarized below. Efficacy is primarily measured by the Fecal Egg Count Reduction Test (FECRT), which calculates the percentage reduction in parasite eggs shed in feces after treatment.

Canine Model: Gastrointestinal Nematodes

A study on naturally infected dogs compared single doses of this compound pamoate and ivermectin against common gastrointestinal nematodes. The results highlight differing spectrums of activity and potential resistance.[4][5][6]

ParasiteThis compound Pamoate FECRT (%)Ivermectin FECRT (%)Efficacy Interpretation
Ancylostoma spp. (Hookworm)98.3%95.2%Low Resistance to Both
Toxocara spp. (Roundworm)IneffectiveIneffectiveResistant to Both
Trichuris spp. (Whipworm)Not Assessed100%Effective

Data sourced from a study in Bandeirantes, Paraná State, Brazil.[4][5][6]

Notably, the resistance of Toxocara to both drugs in this study suggests the need for alternative anthelmintics for this common parasite.[4][5] Combination products containing this compound pamoate and ivermectin have demonstrated high efficacy against a broader range of parasites, including Toxocara canis (90.1%), Ancylostoma caninum (98.5%), and for the prevention of heartworm (Dirofilaria immitis) (100%).[7]

Equine Model: Ascarids and Pinworms

In horses, ivermectin resistance in the ascarid Parascaris equorum is a growing concern, making this compound a critical alternative. Conversely, both drugs have shown efficacy against the pinworm Oxyuris equi.

ParasiteThis compound Pamoate Efficacy (%)Ivermectin Efficacy (%)Study Notes
Parascaris equorum (Ascarid)97.3%47%Efficacy against a confirmed macrocyclic lactone-resistant isolate.[8]
Parascaris equorum (Ascarid)Fully EffectiveIneffective on 2 of 5 farmsField study in Italy showing spreading ivermectin resistance.[9]
Oxyuris equi (Pinworm)91.2%96.0%Efficacy based on reduction in adult worm counts postmortem.[10]
Cyathostomes (Small Strongyles)96.1% (Site A), 94.1% (Site B)100% (Both Sites)Field study in South Africa.[11][12]

These studies underscore the importance of targeted treatment based on suspected parasite species and local resistance patterns. For instance, this compound pamoate is highly effective against P. equorum isolates that are resistant to ivermectin.[8]

Experimental Protocols: The Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for assessing anthelmintic efficacy in field conditions.[13] The protocol involves quantifying parasite egg output before and after treatment to determine the percentage reduction.

Key Methodological Steps:
  • Animal Selection: A group of at least 10-15 animals from the same age and management group is selected.[14] Animals should not have been treated with an anthelmintic for a specified period (e.g., 6-10 weeks) and should have a pre-treatment fecal egg count (FEC) above a minimum threshold (e.g., >200 eggs per gram).[9][14]

  • Pre-Treatment Sampling (Day 0): Individual fecal samples are collected from each animal.[14]

  • Treatment Administration: Animals are divided into treatment groups (e.g., this compound, Ivermectin) and an untreated control group. Drugs are administered according to the manufacturer's instructions, often based on individual body weight to prevent under-dosing.[5][9][14]

  • Post-Treatment Sampling (Day 14): Fecal samples are collected again from the same animals approximately 14 days after treatment.[13][14] The timing can vary depending on the drug's mechanism of action.[14]

  • Fecal Analysis: The number of eggs per gram (EPG) of feces is determined using a standardized technique, such as the McMaster or Mini-FLOTAC method.[14][15]

  • Efficacy Calculation: The percentage reduction is calculated using the mean EPG of the control and treated groups. A reduction of 90-95% or more is generally considered effective, while a reduction below 90% indicates potential resistance.[13][16]

G cluster_groups Treatment Groups cluster_result Interpretation A Step 1: Animal Selection (n ≥ 15 per group) Same age/management B Step 2: Pre-Treatment Sampling (Day 0) Collect individual fecal samples A->B C Step 3: Group Allocation & Drug Administration B->C D Step 4: Post-Treatment Sampling (Day 14) Collect samples from same animals C->D G1 Group 1 (this compound) C->G1 G2 Group 2 (Ivermectin) C->G2 GC Group 3 (Untreated Control) C->GC E Step 5: Laboratory Analysis (e.g., McMaster, FLOTAC) Determine Eggs Per Gram (EPG) D->E F Step 6: Efficacy Calculation % Reduction = 100 * (1 - (T2/T1)) E->F R1 FECRT ≥ 95% Effective F->R1 Result R2 FECRT < 90% Resistance Suspected F->R2 Result

Conclusion

Both this compound and ivermectin are indispensable tools in veterinary parasitology, but they are not interchangeable.

  • This compound demonstrates strong efficacy against common intestinal nematodes like hookworms and is a crucial treatment for ivermectin-resistant ascarids in horses.[4][8] Its mechanism of inducing spastic paralysis is distinct from the macrocyclic lactones.

  • Ivermectin offers a broader spectrum of activity, famously including heartworm prevention and efficacy against external parasites, in addition to many gastrointestinal nematodes.[2] However, the documented and spreading resistance in key parasite populations, such as Parascaris equorum in horses and Toxocara in dogs, necessitates careful stewardship and monitoring.[5][9]

For drug development professionals and researchers, the data highlight a clear need for ongoing surveillance of anthelmintic resistance and the development of novel compounds or combination therapies to ensure sustainable parasite control in veterinary medicine.

References

Pyrantel and Oxantel Combination Therapy: A Synergistic Partnership or Antagonistic Pairing?

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the combined therapeutic effects of pyrantel and oxantel reveals a complex interaction that defies simple classification. While widely employed in veterinary and human medicine for its broad-spectrum antihelminthic activity, in-depth laboratory analysis presents a nuanced picture of their combined action, challenging the long-held assumption of synergy. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of the combination therapy against its individual components.

The rationale for combining this compound and oxantel lies in their distinct, yet complementary, mechanisms of action and spectra of activity. This compound, a tetrahydropyrimidine, is highly effective against ascarids and hookworms, while oxantel, an m-oxyphenol analogue of this compound, exhibits potent activity against whipworms (Trichuris trichiura), a parasite notoriously resistant to many common anthelmintics.[1][2] Both compounds are nicotinic acetylcholine receptor (nAChR) agonists, inducing spastic paralysis in susceptible nematodes, leading to their expulsion from the host.[3] However, they are thought to target different subtypes of nAChRs, providing a basis for their combined use to broaden the spectrum of activity.[3]

In Vitro Analysis: Evidence of Antagonism

Contrary to the widespread belief in a synergistic or additive relationship, a key in vitro study by Keiser et al. (2013) demonstrated an antagonistic interaction between this compound pamoate and oxantel pamoate against Trichuris muris, a murine model for human trichuriasis.[4][5] The study calculated a combination index (CI) of 2.53, a value significantly greater than 1, which indicates antagonism.[4][5] This finding suggests that, at least under the experimental conditions of this study, the combined effect of the two drugs was less than the sum of their individual effects.

Clinical Efficacy: A Different Story

Despite the in vitro findings of antagonism, numerous clinical trials in humans have demonstrated the high efficacy of the this compound-oxantel combination in treating mixed helminth infections. These studies report high cure rates (CR) and egg reduction rates (ERR) against Ascaris lumbricoides, Trichuris trichiura, and hookworms, often superior to monotherapy with other standard anthelmintics like mebendazole.[6][7][8]

For instance, a study in the Philippines showed that a combination of oxantel-pyrantel administered twice in one day achieved a cure rate of 89.2% for trichuriasis.[6] Another study reported a 100% cure rate for ascariasis and a 70.2% cure rate for trichuriasis with a single dose of the combination.[8] These clinical successes highlight a potential discrepancy between in vitro experimental results and in vivo therapeutic outcomes, which could be attributed to various factors including host metabolism, parasite location within the host, and the complex host-parasite-drug interaction.

Data Presentation

The following tables summarize the quantitative data from key studies, comparing the efficacy of this compound-oxantel combination therapy with monotherapies and other treatments.

In Vitro Efficacy against T. muris Combination Index (CI) Interaction
This compound Pamoate + Oxantel Pamoate2.53[4][5]Antagonistic
Clinical Efficacy of this compound-Oxantel Combination Therapy Parasite Dosage Cure Rate (%) Egg Reduction Rate (%) Reference
This compound-OxantelA. lumbricoides15-20 mg/kg (single or 2 days)100-[7]
This compound-OxantelT. trichiura15-20 mg/kg (single or 2 days)71.2 - 89.2-[6]
This compound-OxantelHookworm15-20 mg/kg (single or 2 days)71-[6]
This compound-OxantelA. lumbricoides15 mg/kg (single dose)93.798.2[8]
This compound-OxantelT. trichiura15 mg/kg (single dose)70.286.5[8]
This compound-OxantelHookworm15 mg/kg (3 days)100-[8]
This compound-OxantelA. lumbricoides10 mg/kg (single dose)>96>95[6]
This compound-OxantelT. trichiura10 mg/kg (single dose)31.5>80[6]
This compound-OxantelHookworm10 mg/kg (single dose)-67[6]

Experimental Protocols

In Vitro Combination Assay for T. muris (Keiser et al., 2013)
  • Parasite Maintenance: Trichuris muris were maintained in C57BL/10 mice.

  • Drug Preparation: Oxantel pamoate and this compound pamoate were dissolved in 100% dimethyl sulfoxide (DMSO) to create stock solutions.

  • In Vitro Assay: Adult T. muris worms were collected from infected mice and incubated in RPMI 1640 medium supplemented with antibiotics at 37°C in a 5% CO2 atmosphere.

  • Drug Combination Analysis: The drugs were tested in combination at fixed concentration ratios based on their respective IC50 values (the concentration that inhibits 50% of worm motility). The viability of the worms was assessed after 72 hours of incubation.

  • Data Analysis: The combination index (CI) was calculated using the median-effect principle, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Clinical Efficacy Trial Protocol (General)
  • Study Population: School-aged children in areas with high prevalence of soil-transmitted helminth infections.

  • Study Design: Randomized controlled trial comparing the efficacy of this compound-oxantel combination therapy with a placebo or another standard anthelmintic drug.

  • Drug Administration: The drugs were administered as a single oral dose, with the dosage calculated based on the child's body weight.

  • Parasitological Assessment: Fecal samples were collected before and at a specified time point (e.g., 14-21 days) after treatment. The number of parasite eggs per gram of feces was determined using a standardized quantitative method, such as the Kato-Katz technique or McMaster method.[9][10]

  • Efficacy Endpoints: The primary outcomes were the cure rate (CR), defined as the percentage of children who were egg-positive at baseline and became egg-negative after treatment, and the egg reduction rate (ERR), calculated as the percentage reduction in the mean egg count of the treatment group after therapy.

Mandatory Visualization

G cluster_0 Nematode Neuromuscular Junction cluster_1 Downstream Cellular Effects nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_influx Influx of Na+ and Ca2+ Ions nAChR->Ca_influx Channel Opening This compound This compound This compound->nAChR Agonist Oxantel Oxantel Oxantel->nAChR Agonist ACh Acetylcholine (Endogenous Ligand) ACh->nAChR Activates Depolarization Prolonged Depolarization of Muscle Cell Paralysis Spastic Paralysis Depolarization->Paralysis Ca_influx->Depolarization Expulsion Expulsion of Worm from Host Paralysis->Expulsion

Caption: Mechanism of action of this compound and oxantel.

G start Start: Identify Study Population (e.g., Schoolchildren in Endemic Area) screening Screening and Enrollment: Informed Consent and Baseline Fecal Sample Collection start->screening randomization Randomization to Treatment Groups screening->randomization treatment_A Group A: This compound-Oxantel Combination Therapy randomization->treatment_A Group A treatment_B Group B: Monotherapy or Placebo randomization->treatment_B Group B follow_up Follow-up Fecal Sample Collection (e.g., Day 14-21 Post-Treatment) treatment_A->follow_up treatment_B->follow_up lab_analysis Laboratory Analysis: Quantitative Egg Count (e.g., Kato-Katz, McMaster) follow_up->lab_analysis data_analysis Data Analysis: Calculate Cure Rate (CR) and Egg Reduction Rate (ERR) lab_analysis->data_analysis conclusion Conclusion: Compare Efficacy Between Treatment Groups data_analysis->conclusion

Caption: Workflow for a clinical trial evaluating anthelmintic efficacy.

References

comparing the in vitro activity of pyrantel to novel plant-based anthelmintics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of the conventional anthelmintic, pyrantel, against emerging plant-based alternatives. This analysis is supported by experimental data from peer-reviewed studies, detailing the efficacy of these compounds against gastrointestinal nematodes.

The increasing prevalence of anthelmintic resistance in parasitic nematodes of livestock and the demand for natural and sustainable alternatives have spurred research into the efficacy of plant-derived compounds. This guide synthesizes available in vitro data to offer a comparative perspective on the performance of this compound, a widely used synthetic anthelmintic, and various novel plant-based extracts. The data presented here is primarily focused on Haemonchus contortus, a pathogenic nematode of significant economic importance in small ruminants.

Quantitative Comparison of In Vitro Anthelmintic Activity

The following table summarizes the in vitro efficacy of this compound and a selection of plant-based anthelmintics from various studies. The primary metrics for comparison are the half-maximal effective concentration (EC₅₀), half-maximal inhibitory concentration (IC₅₀), and lethal concentration 50 (LC₅₀), which represent the concentration of a substance required to inhibit a biological process or kill half of a sample population, respectively.

Anthelmintic AgentPlant/Compound SourceAssay TypeTarget OrganismEfficacy MetricConcentrationCitation(s)
This compound Pamoate SyntheticEgg Hatch AssayHookwormEC₅₀> 100 µM[1]
This compound SyntheticLarval Motility AssayHaemonchus contortusActive Concentration≥ 100 µg/cm³[2]
Plant-Based Extracts
Anacardium occidentale (Cashew) Shell ExtractEgg Hatch AssayHaemonchus contortusLD₅₀0.0255 mg/mL[3]
Anacardium occidentale (Cashew) Shell ExtractLarval Motility AssayHaemonchus contortusLD₅₀0.196 mg/mL[3]
Annona squamosa (Sugar Apple) Leaf Methanol ExtractEgg Hatch AssayHaemonchus contortusLC₅₀5.8 mg/mL[4]
Annona squamosa (Sugar Apple) Leaf Methanol ExtractAdult Motility AssayHaemonchus contortusLC₅₀48.6 mg/mL (1 hr)[4]
Cochlospermum planchonii Root Acetone ExtractEgg Hatch AssayHaemonchus contortusLC₅₀< 0.3125 mg/mL[5]
Eucalyptus globulus Leaf Methanol ExtractEgg Hatch AssayHaemonchus contortusLC₅₀7.06 mg/mL[4]
Leucas martinicensis Aqueous ExtractEgg Hatch AssayHaemonchus contortusED₅₀0.09 mg/mL[6]
Rumex abyssinicus Aqueous ExtractEgg Hatch AssayHaemonchus contortusED₅₀0.11 mg/mL[6]
Albizia schimperiana Aqueous ExtractEgg Hatch AssayHaemonchus contortusED₅₀0.11 mg/mL[6]
Chenopodium ambrosioides Hydroalcoholic ExtractEgg Hatch AssayHaemonchus contortusED₅₀0.09 mg/mL[7]
Jatropha curcas Aqueous ExtractEgg Hatch AssayHaemonchus contortusED₅₀0.1 mg/mL[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key in vitro assays cited in this guide.

Egg Hatch Assay (EHA)

The Egg Hatch Assay is a widely used in vitro method to determine the ovicidal activity of anthelmintic compounds.

  • Egg Recovery: Eggs of the target nematode, such as Haemonchus contortus, are recovered from the feces of infected animals. The fecal matter is typically homogenized in a saturated salt solution to float the eggs, which are then collected and washed.

  • Assay Setup: A suspension of eggs is prepared in a suitable buffer (e.g., phosphate-buffered saline). The assay is conducted in 96-well microtiter plates.

  • Compound Application: Serial dilutions of the test compounds (this compound or plant extracts) are added to the wells containing the egg suspension. A negative control (buffer only) and a positive control (a known effective anthelmintic like albendazole) are included.

  • Incubation: The plates are incubated at a controlled temperature (typically 27-28°C) for 48 hours.

  • Data Collection: After incubation, a drop of Lugol's iodine is added to each well to stop further hatching. The number of hatched larvae and unhatched eggs are counted under a microscope.

  • Analysis: The percentage of egg hatch inhibition is calculated for each concentration of the test compound relative to the negative control. The EC₅₀ or IC₅₀ value is then determined using probit analysis.

Larval Motility Assay (LMA)

The Larval Motility Assay assesses the ability of a compound to inhibit the movement of nematode larvae, indicating a paralytic or lethal effect.

  • Larval Preparation: Third-stage infective larvae (L3) of the target nematode are obtained from fecal cultures.

  • Assay Setup: The assay is performed in 96-well microtiter plates. A known number of L3 larvae are added to each well in a suitable culture medium.

  • Compound Application: Various concentrations of the test compounds are added to the wells. Negative and positive controls are included as in the EHA.

  • Incubation: The plates are incubated at a controlled temperature for a specified period (e.g., 24, 48, or 72 hours).

  • Motility Assessment: Larval motility is observed under an inverted microscope. Larvae are considered immotile if they do not exhibit any movement, even after gentle probing.

  • Analysis: The percentage of larval inhibition is calculated for each concentration. The IC₅₀ or LC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the proposed signaling pathways for this compound and common plant-based anthelmintics.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_eha Egg Hatch Assay cluster_lma Larval Motility Assay Fecal Sample Collection Fecal Sample Collection Egg Isolation Egg Isolation Fecal Sample Collection->Egg Isolation Larval Culture (L3) Larval Culture (L3) Egg Isolation->Larval Culture (L3) Exposure to Test Compounds Exposure to Test Compounds Egg Isolation->Exposure to Test Compounds 48h Exposure to Larvae Exposure to Larvae Larval Culture (L3)->Exposure to Larvae 24-72h Microscopic Analysis Microscopic Analysis Exposure to Test Compounds->Microscopic Analysis EC50/IC50 Calculation EC50/IC50 Calculation Microscopic Analysis->EC50/IC50 Calculation Motility Assessment Motility Assessment Exposure to Larvae->Motility Assessment IC50/LC50 Calculation IC50/LC50 Calculation Motility Assessment->IC50/LC50 Calculation

In Vitro Anthelmintic Screening Workflow

pyrantel_pathway This compound This compound Nicotinic Acetylcholine Receptor (nAChR) Nicotinic Acetylcholine Receptor (nAChR) This compound->Nicotinic Acetylcholine Receptor (nAChR) Binds to Muscle Cell Membrane Muscle Cell Membrane Nicotinic Acetylcholine Receptor (nAChR)->Muscle Cell Membrane Activates Depolarization Depolarization Muscle Cell Membrane->Depolarization Causes Spastic Paralysis Spastic Paralysis Depolarization->Spastic Paralysis Leads to Expulsion of Worm Expulsion of Worm Spastic Paralysis->Expulsion of Worm Results in

This compound's Mechanism of Action

plant_pathway Plant Bioactive Compounds\n(e.g., Tannins, Alkaloids) Plant Bioactive Compounds (e.g., Tannins, Alkaloids) Nematode Cuticle Nematode Cuticle Plant Bioactive Compounds\n(e.g., Tannins, Alkaloids)->Nematode Cuticle Binds to Enzyme Inhibition Enzyme Inhibition Plant Bioactive Compounds\n(e.g., Tannins, Alkaloids)->Enzyme Inhibition Causes Neuromuscular Disruption Neuromuscular Disruption Plant Bioactive Compounds\n(e.g., Tannins, Alkaloids)->Neuromuscular Disruption Induces Cellular Damage Cellular Damage Nematode Cuticle->Cellular Damage Leads to Paralysis & Death Paralysis & Death Enzyme Inhibition->Paralysis & Death Results in Neuromuscular Disruption->Paralysis & Death Results in Cellular Damage->Paralysis & Death Contributes to

General Mechanism of Plant Anthelmintics

Concluding Remarks

The in vitro data compiled in this guide indicate that a number of plant-based extracts exhibit potent anthelmintic activity against Haemonchus contortus, in some cases at lower concentrations than the effective levels reported for this compound against other nematode species. Notably, this compound pamoate has been shown to have limited efficacy in egg hatch assays against hookworms.[1]

It is important to note that direct comparative studies under identical experimental conditions are limited. The efficacy of plant extracts can vary significantly based on the plant species, the part of the plant used, the extraction solvent, and the geographical location of the plant.

The findings presented here underscore the potential of plant-derived compounds as a rich source for the development of novel anthelmintics. Further research, including in vivo trials and toxicological studies, is essential to validate these in vitro results and to identify and isolate the specific bioactive compounds responsible for the observed anthelmintic effects. For drug development professionals, these plant extracts represent promising starting points for the discovery of new chemical entities to combat the growing challenge of anthelmintic resistance.

References

Validating a Stability-Indicating HPLC Method for Pyrantel Pamoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical compounds is a critical aspect of quality control. This guide provides a comparative overview of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for pyrantel pamoate, a widely used anthelmintic drug. The presented data, experimental protocols, and workflow visualizations aim to offer a comprehensive resource for analytical method validation.

A stability-indicating analytical method is crucial as it can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. This ensures that the measurements are specific to the intact drug. The development and validation of such methods are mandated by regulatory bodies to guarantee the safety and efficacy of pharmaceutical products throughout their shelf life.

Comparative Analysis of HPLC Methods for this compound Pamoate

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of this compound pamoate, both as a single agent and in combination with other drugs. The following table summarizes the key chromatographic conditions and validation parameters from various studies, offering a comparative perspective.

ParameterMethod 1 (with Albendazole)[1][2]Method 2 (with Praziquantel)[3]Method 3 (with Praziquantel and Febantel)
Column BDS C-18 (4.6 x 250mm, 5µm)Phenomenex Luna C18 (250 mm × 4.6 mm, 5 μm)C18 column (250 x 4.6mm, 5µm)
Mobile Phase 0.1% KH2PO4 (pH 4.8 with TEA):ACN:Methanol (40:40:20 v/v/v)Water:Acetonitrile (20:80 v/v)Buffer:ACN (60:40% v/v) pH 3.0
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 311 nm220 nm240 nm
Retention Time 2.161 min1.697 min5.970 min
Linearity Range 30-180 µg/mL20–60 μg/ml18-54 µg/ml
% Recovery 99.29%98.44 % to 100.35 %99.77 ± 0.490%
LOD 0.02 µg/mLNot ReportedNot Reported
LOQ 0.05 µg/mLNot ReportedNot Reported
Alternative Analytical Methods

While HPLC is the most prevalent method for the analysis of this compound pamoate, other techniques have also been reported. These include UV-spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and voltammetry. However, HPLC, particularly when coupled with a photodiode array (PDA) detector, offers superior specificity and the ability to resolve the drug from its degradation products, making it the preferred choice for stability-indicating assays.

MethodPrincipleAdvantagesLimitations
UV-Spectrophotometry Measures the absorbance of UV light by the analyte.Simple, rapid, and cost-effective.Lacks specificity; potential interference from excipients and degradation products.
HPTLC Chromatographic separation on a high-performance layer.High throughput, low solvent consumption.Lower resolution and sensitivity compared to HPLC.
Voltammetry Measures the current that flows in an electrochemical cell under an applied potential.High sensitivity.Can be affected by matrix effects.

Experimental Protocols

A detailed experimental protocol for a validated stability-indicating HPLC method for this compound pamoate is provided below. This protocol is based on a method developed for the simultaneous estimation of this compound pamoate and albendazole.[1][2]

Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatograph with a PDA detector.

  • Column: BDS C-18 (4.6 x 250mm, 5µm particle size).

  • Mobile Phase: A filtered and degassed mixture of 0.1% Potassium dihydrogen Orthophosphate (pH adjusted to 4.8 with triethylamine), Acetonitrile, and Methanol in the ratio of 40:40:20 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 311 nm.

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and transfer 30 mg of this compound Pamoate working standard into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate to dissolve. Make up the volume with the mobile phase.

  • Working Standard Solution: From the standard stock solution, pipette out an appropriate aliquot and dilute with the mobile phase to obtain a final concentration of 120 µg/mL.

Validation Parameters

The method was validated according to the International Council for Harmonisation (ICH) guidelines for the following parameters:

  • System Suitability: The system suitability was evaluated by injecting the standard solution six times. The acceptance criteria included a relative standard deviation (RSD) of less than 2% for peak area and retention time, a theoretical plate count of more than 2000, and a tailing factor of less than 2.

  • Linearity: Linearity was assessed by analyzing a series of dilutions of the standard solution over a concentration range of 30-180 µg/mL. The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy (% Recovery): The accuracy was determined by the standard addition method at three different concentration levels (50%, 100%, and 150%). The mean percentage recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day Precision): The intra-day precision was evaluated by injecting six replicate preparations of the sample solution on the same day.

    • Intermediate Precision (Inter-day Precision): The inter-day precision was determined by analyzing the sample solution on three different days. The RSD for both intra-day and inter-day precision should be less than 2%.

  • Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted under various stress conditions:

    • Acid Degradation: The drug solution was treated with 2N HCl and refluxed at 60°C for 30 minutes.[1]

    • Alkali Degradation: The drug solution was treated with 2N NaOH and refluxed at 60°C for 30 minutes.[1]

    • Oxidative Degradation: The drug solution was treated with 20% hydrogen peroxide at 60°C for 30 minutes.[1]

    • Thermal Degradation: The standard drug solution was placed in an oven at 105°C for 6 hours.[1]

    • Photolytic Degradation: The drug solution was exposed to UV light.

    • Neutral Degradation: The drug was refluxed in water for 6 hours at 60°C.[1]

The chromatograms of the stressed samples were compared with that of the unstressed sample to evaluate the resolution of the this compound pamoate peak from any degradation product peaks.

Visualizing the Workflow

To better illustrate the logical flow of the validation and forced degradation processes, the following diagrams are provided.

Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Analysis cluster_results Results & Documentation prep_std Prepare Standard Solutions hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis system_suitability System Suitability data_eval Data Evaluation system_suitability->data_eval linearity Linearity linearity->data_eval accuracy Accuracy (% Recovery) accuracy->data_eval precision Precision (Intra & Inter-day) precision->data_eval specificity Specificity (Forced Degradation) specificity->data_eval lod_loq LOD & LOQ lod_loq->data_eval robustness Robustness robustness->data_eval hplc_analysis->system_suitability hplc_analysis->linearity hplc_analysis->accuracy hplc_analysis->precision hplc_analysis->specificity hplc_analysis->lod_loq hplc_analysis->robustness report Validation Report data_eval->report

Caption: Workflow for the validation of an HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation cluster_outcome Outcome acid Acid Hydrolysis hplc_analysis HPLC Analysis of Stressed Samples acid->hplc_analysis base Alkaline Hydrolysis base->hplc_analysis oxidation Oxidation oxidation->hplc_analysis thermal Thermal Stress thermal->hplc_analysis photolytic Photolytic Stress photolytic->hplc_analysis neutral Neutral Hydrolysis neutral->hplc_analysis peak_purity Peak Purity Analysis hplc_analysis->peak_purity mass_balance Mass Balance Calculation hplc_analysis->mass_balance stability_indicating Confirmation of Stability-Indicating Method peak_purity->stability_indicating mass_balance->stability_indicating

Caption: Workflow for forced degradation studies.

References

Safety Operating Guide

Proper Disposal of Pyrantel: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of pyrantel is a critical component of laboratory safety and chemical management. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with general safety and environmental protection principles. All waste must be handled in accordance with local, state, and federal regulations.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure. This includes wearing protective clothing, gloves, safety glasses, and a dust respirator.[1] Work should be conducted in a well-ventilated area, and personnel should avoid breathing dust and contact with skin and eyes.[1][3] Always wash hands with soap and water after handling the substance.[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic approach to prevent environmental contamination and ensure personnel safety. Do not discharge this compound into sewers or waterways.[1][3]

  • Waste Identification and Segregation :

    • Identify all this compound-containing waste, including pure substance, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE.

    • Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.

  • Containment of Solid Waste :

    • For solid this compound waste, use dry clean-up procedures to avoid generating dust.[1]

    • Carefully sweep or vacuum the material. If sweeping, it is recommended to first dampen the solid material with water to prevent it from becoming airborne.[1][4]

    • Place the collected this compound waste into a suitable, clearly labeled, and sealed container for disposal.[1][2][3]

  • Management of Spills :

    • Minor Spills : Clean up spills immediately.[1] Use absorbent paper dampened with water to pick up any remaining material.[4] Place all contaminated materials, including cleaning supplies and PPE, into a sealed, vapor-tight plastic bag for disposal.[4]

    • Major Spills : Evacuate non-essential personnel from the area.[2] Alert emergency responders and inform them of the location and nature of the hazard.[1] Cleanup should only be performed by trained personnel.[2]

  • Disposal of Contaminated Solutions :

    • Aqueous solutions containing this compound should not be disposed of down the drain.[1]

    • Collect this compound-contaminated liquids in a designated, leak-proof container that is properly labeled.

    • Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of liquid chemical waste.

  • Final Disposal :

    • All this compound waste must be disposed of in accordance with local, state, and federal regulations.[1][2][3]

    • The recommended method for the final disposal of pharmaceutical waste is typically high-temperature incineration by a licensed hazardous waste disposal contractor.[5]

Summary of Disposal Guidelines

For quick reference, the following table summarizes the key disposal information for this compound.

Waste TypeContainment ProcedureDisposal MethodKey Precautions
Solid this compound Waste Use dry clean-up methods; dampen with water to prevent dusting. Place in a sealed, labeled container.[1][4]Dispose of as hazardous waste through a licensed contractor, typically via incineration.[3][5]Avoid generating dust. Wear appropriate PPE, including a dust respirator.[1]
Contaminated Labware & PPE Place in a sealed plastic bag or other suitable container.[1][4]Dispose of as hazardous waste along with other this compound-contaminated materials.[3]Ensure all contaminated items are securely contained to prevent exposure.
This compound-Containing Solutions Collect in a labeled, leak-proof container.Consult your institution's EHS for specific liquid waste disposal procedures. Do not pour down the drain.[1]Segregate from other liquid waste streams unless compatibility is confirmed.
Empty this compound Containers Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.After proper cleaning, the container may be disposed of as non-hazardous waste, depending on local regulations.[6]Check with your institution's EHS for specific procedures on container disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PyrantelDisposalWorkflow start Start: this compound Waste Generated identify_waste Identify Waste Type (Solid, Liquid, Contaminated Material) start->identify_waste solid_waste Solid this compound Waste identify_waste->solid_waste Solid liquid_waste This compound Solution identify_waste->liquid_waste Liquid contaminated_material Contaminated Labware/PPE identify_waste->contaminated_material Contaminated collect_solid Use Dry Cleanup (Dampen to prevent dust) Place in sealed, labeled container solid_waste->collect_solid collect_liquid Collect in sealed, labeled, leak-proof container liquid_waste->collect_liquid collect_contaminated Place in sealed, labeled bag/container contaminated_material->collect_contaminated ehs_consult Consult Institutional EHS for final disposal collect_solid->ehs_consult no_sewer DO NOT pour down drain collect_liquid->no_sewer collect_contaminated->ehs_consult no_sewer->ehs_consult final_disposal Dispose via Licensed Hazardous Waste Contractor (e.g., Incineration) ehs_consult->final_disposal end End: Waste Disposed final_disposal->end

This compound Disposal Decision Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrantel
Reactant of Route 2
Pyrantel

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。